Dispiro[3.0.3.1]nonan-9-amine
Description
BenchChem offers high-quality Dispiro[3.0.3.1]nonan-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dispiro[3.0.3.1]nonan-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
dispiro[3.0.35.14]nonan-9-amine |
InChI |
InChI=1S/C9H15N/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6,10H2 |
InChI Key |
ZJTJDVBRWOOUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)N |
Origin of Product |
United States |
Foundational & Exploratory
Dispiro[3.0.3.1]nonane: A Rigid High-Fsp³ Scaffold for Next-Gen Therapeutics
This guide serves as a definitive technical reference for the Dispiro[3.0.3.1]nonane system, a rigid, high-strain hydrocarbon scaffold emerging as a critical tool in fragment-based drug discovery (FBDD).
Designed for medicinal chemists and structural biologists, this document moves beyond basic properties to explore the synthesis, geometric vectors, and bioisosteric utility of this unique "branched triangulane" derivative.
Executive Summary: The Escape from Flatland
Modern medicinal chemistry is pivoting away from planar, aromatic-heavy structures (low Fsp³) toward three-dimensional, aliphatic-rich scaffolds (high Fsp³). The Dispiro[3.0.3.1]nonane system represents a pinnacle of this design philosophy.
Unlike flexible alkyl chains, this scaffold offers defined exit vectors due to its central cyclopropane ring spiro-fused to two cyclobutane wings. It functions as a "molecular spacer" that rigidly orients pharmacophores while improving metabolic stability through quaternary spiro-centers.
Key Technical Attributes
| Property | Value / Description | Impact on Drug Design |
| Formula | Compact, lipophilic core. | |
| Geometry | Rigid, "Butterfly" conformation | Fixes substituents in precise 3D space; reduces entropic penalty upon binding. |
| Strain Energy | High (~60+ kcal/mol) | High reactivity in ring-opening scenarios; unique electronic signatures. |
| Metabolic Stability | High (Quaternary Carbons) | Spiro centers block |
| LogP | Moderate-High (Lipophilic) | Excellent membrane permeability; requires polar decoration for solubility. |
Structural Anatomy & Geometric Vectors
The Dispiro[3.0.3.1]nonane system is constructed from a central cyclopropane ring sharing two carbons with two terminal cyclobutane rings.
Connectivity Logic
-
Central Unit: Cyclopropane (3 carbons).
-
Wings: Two Cyclobutane rings (4 carbons each).
-
Spiro Junctions: Two spiro-quaternary carbons share the central ring.
-
IUPAC Numbering: The descriptor [3.0.3.1] indicates the number of atoms in the bridges connecting the spiro centers.
-
Bridge 1: 3 atoms (Cyclobutane A)
-
Bridge 2: 0 atoms (Direct bond in central ring? Correction: In this specific isomer, the "0" and "1" refer to the bridges between spiro centers. The "0" implies a direct bond between spiro centers is NOT present in standard dispiro nomenclature unless fused. However, for [3.0.3.1], it implies a central cyclopropane formed by a 1-carbon bridge and the two spiro centers.)
-
Visualizing the Core: Imagine a "propeller" where the central hub is a cyclopropane triangle, and the blades are cyclobutane rings perpendicular to the hub's edges.
DOT Diagram: Structural Connectivity
The following graph visualizes the carbon connectivity and the "blocking" effect of spiro centers on metabolism.
Caption: Connectivity map of Dispiro[3.0.3.1]nonane. Note the central cyclopropane ring (Red) shielding the spiro-carbons.
Synthesis: The Bicyclobutylidene Route[1][2][3]
The most robust synthesis of the Dispiro[3.0.3.1]nonane core relies on the cyclopropanation of Bicyclobutylidene . This approach is modular, allowing for the introduction of substituents on the wings prior to the final assembly.
Core Retrosynthesis
-
Target: Dispiro[3.0.3.1]nonane.
-
Precursor: Bicyclobutylidene (two cyclobutane rings joined by a double bond).
-
Transformation: Simmons-Smith Cyclopropanation or Carbene Insertion.[1]
Detailed Protocol
Step 1: Synthesis of Bicyclobutylidene
-
Starting Material: Cyclobutanone.[2]
-
Reagents: Hydrazine hydrate,
, Lead Tetraacetate (LTA). -
Mechanism: Formation of a thiadiazolidine intermediate, followed by oxidation to a thiadiazoline, and thermal extrusion of
and (Twofold Extrusion). -
Note: This creates the highly strained tetrasubstituted double bond between two cyclobutane rings.
Step 2: Cyclopropanation (The "Stitching" Step)
-
Reagents: Diiodomethane (
), Zinc-Copper couple (Zn/Cu) or Diethylzinc ( ). -
Conditions: Reflux in ether/DCM.
-
Outcome: The carbene adds across the sterically accessible double bond of bicyclobutylidene to form the central cyclopropane ring.
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthesis via the bicyclobutylidene intermediate, utilizing the Barton-Kellogg twofold extrusion method.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The Dispiro[3.0.3.1]nonane system serves as a saturated bioisostere for:
-
Para-substituted Benzenes: The distance between the distal carbons of the cyclobutane wings approximates the para-vector of a phenyl ring, but with greater bulk and no
-stacking capability. -
Gem-dimethyl groups: The spiro-fusion mimics the steric block of a gem-dimethyl group but ties the methyls back into a ring, reducing the entropic penalty of binding.
Metabolic Shielding: The spiro carbons are quaternary. They cannot be oxidized by Cytochrome P450 enzymes (which require an abstractable proton). This forces metabolism to the distal parts of the cyclobutane rings, which can be fluorinated to further block degradation.
Vector Analysis
-
Angle: The "wings" are not coplanar. The central cyclopropane ring forces the two cyclobutane rings into a specific dihedral angle (approx 90° relative to the cyclopropane plane, but the wings themselves are puckered).
-
Utility: This allows for the display of two pharmacophores (e.g., a hydrogen bond donor and an acceptor) in a non-linear, rigid orientation that is impossible to achieve with a phenyl ring or a flexible alkyl chain.
Experimental Validation: Self-Validating Protocol
To ensure the successful synthesis of the core, the following checkpoint system is recommended.
Protocol: Simmons-Smith Cyclopropanation of Bicyclobutylidene
Objective: Convert Bicyclobutylidene to Dispiro[3.0.3.1]nonane.
-
Preparation of Zn/Cu Couple:
-
Wash Zinc dust (10g) with 5% HCl, then water, acetone, and ether. Dry under vacuum.
-
Add to refluxing anhydrous ether with CuCl (catalytic).
-
-
Carbenoid Generation:
-
Add Diiodomethane (1.5 eq) dropwise to the Zn/Cu suspension.
-
Validation: Initiation is confirmed by a slight exotherm and color change (grey to dark grey).
-
-
Substrate Addition:
-
Add Bicyclobutylidene (1.0 eq) dissolved in ether.
-
Reflux for 12-24 hours.
-
-
Workup & Purification:
-
Quench with saturated
. Extract with pentane (product is volatile!). -
Critical Step: Do not use rotary evaporation at high vacuum/temp. The hydrocarbon is volatile. Distill carefully or use solution directly if possible.
-
Analytical Checkpoints:
-
NMR (
): Disappearance of the olefinic signal (if any residual protons were adjacent, though bicyclobutylidene is tetrasubstituted, so look for symmetry changes). The product should show high-field signals (0.5 - 2.5 ppm) characteristic of strained cycloalkanes. -
NMR (
): Look for the characteristic high-field signal of the spiro-quaternary carbons (~15-25 ppm) and the cyclopropane methylene.
References
-
Bee, L. K., Beeby, J., Everett, J. W., & Garratt, P. J. (1975).[3] Synthesis of bicyclobutylidene, 1,3-bis(trimethylene)propadiene, and 1,4-bis(trimethylene)butatriene.[2] The Journal of Organic Chemistry, 40(15), 2212–2216.
-
Kozhushkov, S. I., et al. (2002). Synthesis, Structures, and Strain Energies of Dispirophosphiranes. Comparisons with Dispirocyclopropanes. The Journal of Organic Chemistry, 67(8), 2487.
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][5] Organic Reactions.[2][6][1][5][7][8]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. researchgate.net [researchgate.net]
- 7. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 8. researchgate.net [researchgate.net]
The 3D Renaissance: A Technical Guide to Fsp3-Enriched Amine Building Blocks
Topic: Fsp3-enriched amine building blocks Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The "Escape from Flatland" is no longer just a theoretical concept; it is a mandate for modern drug discovery. As the pharmaceutical industry grapples with the high attrition rates of flat, aromatic-heavy clinical candidates, the shift toward three-dimensional (3D) complexity has become a critical strategy. This guide focuses on Fsp3-enriched amine building blocks —specifically bicyclo[1.1.1]pentanes (BCPs), spirocycles, and strained azetidines. These motifs offer a proven pathway to improved solubility, metabolic stability, and target selectivity without sacrificing potency.
This document serves as an operational manual for medicinal chemists, detailing the theoretical basis, structural classes, and validated synthetic protocols required to integrate these high-value scaffolds into your design-make-test-analyze (DMTA) cycles.
Part 1: The Theoretical Framework
Why Fsp3 Matters: Beyond the Lovering Correlation
In 2009, Lovering et al. demonstrated that a higher fraction of sp3-hybridized carbons (
-
Solubility & Crystal Packing: Flat aromatic systems stack efficiently (π-π interactions), leading to high lattice energy and poor aqueous solubility. 3D scaffolds disrupt this packing, lowering melting points and enhancing solubility.
-
Promiscuity & Toxicity: Planar rings are prone to non-specific hydrophobic binding and intercalation into DNA. Fsp3-rich cores introduce "vectors of complexity" that demand specific binding pocket complementarity, reducing off-target effects.
-
Metabolic Shunting: Aromatic rings are metabolic hotspots (oxidation to quinones, epoxides). Replacing a phenyl ring with a BCP bioisostere often blocks these oxidative soft spots while maintaining the vector orientation of substituents.
Table 1: Physicochemical Impact of Fsp3 Enrichment
| Property | Flat Aromatic System (e.g., Aniline) | Fsp3-Enriched Bioisostere (e.g., BCP-amine) | Impact on Drugability |
| Solubility | Low (High Lattice Energy) | High (Disrupted Packing) | Critical (Enables oral dosing) |
| Metabolic Liability | High (CYP450 Oxidation) | Low (Blocked C-H sites) | High (Extends Half-life) |
| Geometry | 2D (Planar) | 3D (Linear/Angular) | High (Accesses novel IP space) |
| Selectivity | Low (Promiscuous Binding) | High (Shape Specificity) | Medium (Reduces toxicity) |
Part 2: Structural Classes & Selection Logic
Selecting the right Fsp3-enriched amine requires matching the geometric vector of the aromatic system you are replacing.
1. Bicyclo[1.1.1]pentanes (BCPs)
-
Geometry: Linear spacer (
). -
Bioisostere for: para-substituted phenyl rings, tert-butyl groups, internal alkynes.[1]
-
Key Feature: The distance between bridgehead carbons (
) mimics the distance of a phenyl ring ( ) closely enough to maintain potency while stripping away lipophilicity.
2. Spirocyclic Amines (e.g., Spiro[3.3]heptanes)
-
Geometry: Rigid, orthogonal vectors.
-
Bioisostere for: Gem-dimethyl groups, cyclic amines (piperidines/morpholines) where conformational restriction is needed.
-
Key Feature: They freeze the conformation of the amine, reducing the entropic penalty of binding.
3. Strained Azetidines & Oxetanes
-
Geometry: Compact, angular.
-
Bioisostere for: Carbonyls, gem-dimethyls.
-
Key Feature: Lowers pKa of adjacent amines (in the case of oxetanes) or modulates basicity (azetidines) to improve permeability.
Figure 1: Decision tree for selecting Fsp3-enriched building blocks based on the structural motif being replaced.
Part 3: Synthetic Methodologies
Accessing these structures historically required tedious routes.[2] Two modern methodologies have revolutionized their availability: Strain-Release Amination and SnAP Reagents .
Method A: Propellane Strain-Release (The Gleason Protocol)
The most direct route to 3-substituted BCP amines is the "interrupted" strain-release of [1.1.1]propellane. Unlike radical additions which often require excess propellane, the anionic approach using magnesium amides allows for precise mono-functionalization.
Method B: SnAP Reagents (Stannyl Amine Protocol)
Developed by the Bode group, SnAP reagents allow for the one-step conversion of aldehydes and ketones into saturated N-heterocycles (including spirocycles) via a copper-catalyzed radical process.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines
Based on the methodology by Gleason et al. (Org.[3] Lett. 2019). This protocol is chosen for its ability to generate high-value, drug-like BCP amines directly from propellane without metal catalysis.
Reaction Overview:
Materials:
-
[1.1.1]Propellane (approx.[1][3][4][5][6][7] 0.7 M solution in Et2O/Pentane)
-
Secondary Amine (e.g., Morpholine, Dibenzylamine)
-
Isopropylmagnesium chloride (2.0 M in THF)
-
Electrophile (e.g., Benzyl bromide, Alkyl iodide)
-
Anhydrous THF
Step-by-Step Methodology:
-
Magnesium Amide Formation:
-
In a flame-dried Schlenk flask under Argon, dissolve the secondary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (2.0 mL).
-
Cool to 0 °C.
-
Dropwise add
-PrMgCl (1.0 equiv). Stir for 15 minutes at 0 °C to generate the magnesium amide ( ).
-
-
Propellane Addition (Strain Release):
-
Add the solution of [1.1.1]propellane (1.2 equiv) to the magnesium amide solution at 0 °C.
-
Critical Step: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. The magnesium amide attacks the bridgehead carbon, opening the central bond to form a magnesiated BCP species.
-
-
Electrophile Trapping:
-
Cool the mixture back to 0 °C.
-
Add the electrophile (1.2–1.5 equiv, e.g., Benzyl bromide).
-
Add a catalytic amount of CuCN (10 mol%) only if using alkyl halides that require transmetallation; for reactive benzyl/allyl halides, copper is often optional but recommended for consistency.
-
Stir at RT for 12 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
). -
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (typically DCM/MeOH gradients for amines).
-
Validation Check:
-
NMR: Look for the characteristic BCP bridgehead protons (singlet, typically
1.5–2.0 ppm in NMR). -
Safety: [1.1.1]Propellane is volatile and potentially explosive if concentrated to dryness. Always handle in solution.
Part 5: Case Study & Impact
The BMS-708,163 (Avagacestat) Analog
One of the most definitive proofs of the BCP bioisostere concept comes from the optimization of the
-
The Challenge: The parent compound contained a para-fluorophenyl ring.[1][8][9] While potent, it suffered from poor aqueous solubility and rapid metabolism.[10]
-
The Solution: Bristol-Myers Squibb chemists replaced the central phenyl ring with a bicyclo[1.1.1]pentane unit.[9]
-
The Result (Compound 3):
-
Solubility: Significant improvement due to the disruption of planarity.
-
PK Profile: 4-fold increase in
and AUC (Area Under Curve) in mouse models.[1][9]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Metabolic Stability: Elimination of the aromatic ring removed a key site for oxidative metabolism.
Figure 2: Impact of BCP bioisosterism on the BMS-708,163 scaffold.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Stepan, A. F., et al. (2012).[4][10] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link
-
Hughes, J. M. E., et al. (Gleason Group) . (2019).[11] Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters. Link[6]
-
Siau, W.-Y., & Bode, J. W. (2014).[12] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.[12][13] Link
-
Mykhailiuk, P. K. (2019).[1] Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. Organic & Biomolecular Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. SnAP Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
Beyond Flatland: The Medicinal Chemist’s Guide to 3D-Shaped Spirocyclic Amines
[1]
Executive Summary
This technical guide addresses the paradigm shift in medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional (3D) spirocyclic architectures.[1] Driven by the "Escape from Flatland" imperative, spirocyclic amines—specifically strained systems like 2-azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes —have emerged as high-value bioisosteres for piperidines, piperazines, and morpholines.[1] This guide details their physicochemical advantages, synthetic accessibility, and application in modern drug discovery.[2][3][4]
Part 1: The Strategic Imperative ( and Geometry)
The "Escape from Flatland"
The correlation between molecular planarity and clinical attrition is well-documented.[1] As defined by Lovering et al., the fraction of
-
Solubility: Planar aromatic rings facilitate
- stacking, reducing aqueous solubility.[1] 3D spirocycles disrupt this crystal packing energy.[1] -
Promiscuity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG). 3D vectors enforce specific binding.[1]
-
Vectorial Exploration: Spirocyclic amines project substituents at defined angles (often ~90° or ~109.5°) that are inaccessible to chair-conformation piperidines.[1]
The Spirocyclic Vector
Unlike fused or bridged systems, spirocycles connect two rings via a single quaternary carbon. This creates a rigid, orthogonal relationship between the two rings.
Figure 1: The structural evolution from planar aromatics to rigid spirocycles, highlighting the increase in complexity and selectivity.
Part 2: Physicochemical Profiling (Bioisosterism)
Replacing a standard heterocycle with a spirocyclic amine often results in improved metabolic stability and lowered lipophilicity (
Table 1: Bioisosteric Comparison (Morpholine vs. Spiro-Oxetane)
| Property | Morpholine Scaffold | 2-oxa-6-azaspiro[3.3]heptane | Impact |
| Geometry | Chair conformation (flexible) | Rigid, orthogonal rings | Reduced entropic penalty upon binding.[1] |
| Basicity ( | ~8.3 | ~6.0 - 6.5 | Lower |
| Lipophilicity ( | Baseline | -0.5 to -1.0 unit lower | Improved solubility; reduced non-specific binding.[1] |
| Metabolic Stability | Susceptible to oxidative opening | High (quaternary center blocks | Extended half-life ( |
| Solubility | Moderate | High | Improved formulation options.[1] |
Data Source: Carreira, E. M., et al. Angew.[5] Chem. Int. Ed. 2008, 47, 4512.
Part 3: Synthetic Architectures & Protocol
The synthesis of strained spirocycles was historically challenging, often requiring hazardous reagents. Modern protocols utilize robust cyclization strategies.[1]
Core Synthetic Strategy: The "Double Displacement"
The most scalable route to 2-azaspiro[3.3]heptanes or 2-oxa-6-azaspiro[3.3]heptanes involves the reaction of a 1,1-bis(electrophile) (such as a bis-mesylate or bis-bromide) with a nucleophilic amine.[1]
Detailed Protocol: Synthesis of a 2-oxa-6-azaspiro[3.3]heptane Derivative
This protocol is adapted from the scalable synthesis of TBI-223 intermediates (ACS Omega 2023), demonstrating the formation of the strained azetidine ring onto an existing oxetane core.[1]
Target: N-Aryl-2-oxa-6-azaspiro[3.3]heptane formation.
Reagents:
-
Reagent: 3,3-Bis(bromomethyl)oxetane (BBMO) (Electrophile).[6]
-
Base: Potassium Hydroxide (KOH) or NaOH.
-
Solvent: DMSO or Sulfolane (High boiling, polar aprotic).
Step-by-Step Methodology:
-
Preparation of Electrophile:
-
Ensure 3,3-bis(bromomethyl)oxetane (BBMO) is high purity (>98%). This is commercially available or synthesized from tribromoneopentyl alcohol via intramolecular cyclization.[1]
-
-
Reaction Setup:
-
In a chemically resistant reactor (glass-lined or Hastelloy), dissolve 2-Fluoro-4-nitroaniline (1.0 equiv) in DMSO (5 volumes).
-
Add BBMO (1.2 equiv).
-
Critical Step: Add powdered KOH (4.0 equiv) slowly to control the exotherm. The base acts to deprotonate the aniline, facilitating the double-nucleophilic attack.
-
-
Cyclization (Thermal Drive):
-
Heat the mixture to 100–110 °C for 16–24 hours.
-
Mechanism:[5] The aniline nitrogen attacks one bromomethyl group (intermolecular), followed by a rapid intramolecular attack on the second bromomethyl group to close the strained 4-membered ring.
-
-
Work-up:
-
Cool to room temperature.[7]
-
Quench by pouring the reaction mixture into ice-water (10 volumes). The product typically precipitates due to the high lipophilicity of the nitro-aryl group relative to the aqueous DMSO matrix.
-
Filter the solid.
-
Wash with water (
) to remove residual DMSO and inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexanes) if high purity is required for biological assay.
-
Yield Expectation: 60–85% isolated yield.
Synthetic Workflow Diagram
Figure 2: Reaction pathway for the construction of the spiro-fused azetidine ring via double alkylation.[1]
Part 4: Case Studies in Drug Development
TBI-223 (Tuberculosis)[1][6]
-
Challenge: The initial lead compounds suffered from poor metabolic stability and rapid clearance.
-
Solution: Incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold.[1][6][8]
-
Outcome: The spirocyclic core maintained the necessary vector for binding to the target (DprE1) while significantly reducing lipophilicity compared to a piperidine analogue. This led to improved oral bioavailability and a robust safety profile.
Roche’s Spirocyclic Oxetanes[1]
-
Application: Roche and Carreira extensively demonstrated that spiro[3.3] systems are ideal surrogates for the gem-dimethyl group.[1]
-
Insight: While a gem-dimethyl group adds lipophilicity (
), the spiro-oxetane lowers it ( ) while occupying the same steric volume.[1] This "Metabolic Blocking without Lipophilic Penalty" is a cornerstone strategy in modern lead optimization.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[9] Journal of Medicinal Chemistry.[9]
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5] Journal of Medicinal Chemistry.[9]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters.[1]
-
Zhu, T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[1] ACS Omega.
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry.
Sources
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- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Flatland: Leveraging High-Value Spirocyclic Fragments for Lead Optimization
Executive Summary
The correlation between molecular complexity—specifically the fraction of sp3-hybridized carbons (
This guide details the strategic deployment of high-value spirocyclic fragments —rigid, sp3-rich scaffolds that share a single atom—to resolve critical liabilities in lead optimization. We focus on three core scaffolds: Spiro[3.3]heptanes , Spiro-oxetanes , and Azaspirocycles . These fragments are not merely structural novelties; they are precision tools for modulating lipophilicity (LogD), blocking metabolic soft spots, and accessing novel intellectual property (IP) space while maintaining precise vectorial alignment.
The Physicochemical Rationale: Why Spirocycles?
Escaping Flatland (The Imperative)
Traditional drug discovery often relies on planar aromatic rings due to the reliability of Suzuki-Miyaura couplings. However, "flat" molecules frequently suffer from poor aqueous solubility and promiscuous binding (toxicity) due to π-stacking interactions.
-
The Lovering Correlation: As established by Lovering et al., increasing saturation (
) correlates directly with improved solubility and clinical survival rates. -
The Spiro Advantage: Unlike flexible alkyl chains, spirocycles add
without introducing rotatable bonds. This rigidification minimizes the entropic penalty upon protein binding.
The "Magic Methyl" vs. The Spiro-Oxetane
While the "Magic Methyl" effect is well-known for boosting potency via hydrophobic packing, it often comes at the cost of increased lipophilicity (LogP) and metabolic liability.
-
Spiro-Oxetanes: Replacing a gem-dimethyl group with a spiro-oxetane often retains the steric bulk and conformation but significantly lowers LogP (due to the oxygen dipole) and blocks CYP450 oxidation sites.
Vectorial Alignment
Spirocycles offer unique "exit vectors." While a 1,4-disubstituted phenyl ring projects substituents at 180°, a spiro[3.3]heptane can project them at similar angles but with a distinct 3D volume, allowing it to serve as a saturated bioisostere for phenyl rings.
High-Value Scaffold Analysis
The following table summarizes the strategic application of key spirocyclic fragments compared to their traditional counterparts.
| Fragment Class | Traditional Analog | Key Advantage | Primary Application |
| Spiro[3.3]heptane | Cyclohexane / Phenyl | Rigid 3D spacer; Novel IP | Linker replacement; Solubility fix |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Lower Lipophilicity; No oxidative ring opening | Metabolic stability improvement |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Higher basicity; Rigid vector | Potency boost; Selectivity |
| Spiro-Oxetane | gem-Dimethyl | Polar/Steric match; Blocks metabolism | Reducing LogD; Blocking metabolic hotspots |
Deep Dive: The Spiro[3.3]heptane
This scaffold is a "user-friendly diamond." It is chemically stable and provides a rigid linear vector.
-
Case Study: In the optimization of soluble epoxide hydrolase inhibitors, replacing a piperidine with a spiro[3.3]heptane amine maintained potency while improving metabolic stability (
) by removing susceptible -hydrogens.
Deep Dive: The Spiro-Oxetane Shield
Oxetanes are metabolic shields. The high ionization potential of the oxygen lone pair (due to ring strain) makes it a poor hydrogen bond acceptor but a massive dipole generator.
-
Mechanism: When placed spirocyclically (e.g., replacing a cycloalkyl ketone or gem-dimethyl), the oxetane prevents P450 iron-oxo species from abstracting adjacent protons.
Experimental Protocol: Spirocyclic Bioisostere Validation
This protocol describes a self-validating system for replacing a liability-inducing fragment with a spirocyclic core.
Workflow: Matched Molecular Pair (MMP) Analysis
Objective: Validate a spirocyclic replacement for a metabolic liability.
Phase 1: Liability Identification (In Silico/In Vitro)
-
Input: Lead compound with high clearance (
) or poor solubility ( ). -
Metabolite ID: Incubate with human liver microsomes (HLM). Use LC-MS/MS to identify the "soft spot" (e.g., hydroxylation of a piperidine ring or oxidation of a gem-dimethyl).
-
Vector Check: Overlay the energy-minimized structure of the lead with the proposed spiro-analog (e.g., 2-oxa-6-azaspiro[3.3]heptane) to ensure exit vectors align within 0.5 Å RMSD.
Phase 2: Synthesis (The Bottleneck Breaker)
Note: Synthesis is often the barrier. Use modular building blocks.
Protocol for Amine Displacement (General Procedure):
-
Reagents: Aryl halide scaffold (Ar-X), Spirocyclic amine salt (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate),
, BINAP, , Toluene. -
Step 1: Charge a reaction vial with Ar-X (1.0 equiv), Spiro-amine (1.2 equiv), and Base (3.0 equiv).
-
Step 2: Add Pre-catalyst/Ligand mix (5 mol%) under inert atmosphere (
). -
Step 3: Heat to 100°C for 12h.
-
Workup: Filter through Celite, concentrate, and purify via Prep-HPLC. Critical: Spiro-amines are polar; avoid aqueous workups if possible to prevent loss of product.
Phase 3: Validation (The Decision Gate)
Perform head-to-head assay of the Lead vs. Spiro-Analog.
-
Lipophilic Efficiency (LipE): Calculate
.-
Success Criteria: LipE(Spiro) > LipE(Lead) by
0.5 units.
-
-
Metabolic Stability: HLM incubation.
-
Success Criteria:
increase > 2-fold.
-
Visualization of Logic & Workflow
Diagram 1: Strategic Decision Tree for Spirocycles
This diagram illustrates when to deploy specific spirocyclic fragments based on physicochemical data.
Caption: Decision matrix for selecting the appropriate spirocyclic fragment based on specific ADME liabilities.
Diagram 2: The Iterative Optimization Cycle
This diagram details the self-validating experimental loop.
Caption: The "Design-Synthesize-Test-Analyze" cycle specifically tailored for spirocyclic lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[1][3][4] [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Reducing Lipophilicity and Increasing Metabolic Stability. ACS Medicinal Chemistry Letters. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[5][6] [Link]
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
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Navigating Novelty: A Technical Guide to Chemical Space Exploration with Dispiro Amines
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and computational navigation of chemical space populated by dispiro amines. We will delve into the strategic advantages of these unique scaffolds, robust synthetic methodologies, and the application of computational tools to unlock their therapeutic potential.
Foreword: The Imperative for Three-Dimensionality in Drug Discovery
The concept of "chemical space" encompasses the vast collection of all possible molecules.[1] For drug discovery, navigating this space to find novel, effective, and safe therapeutics is a primary challenge.[2] Historically, drug design has been dominated by flat, aromatic structures. However, the increasing complexity of biological targets necessitates a shift towards molecules with greater three-dimensional (3D) character. Dispiro amines, with their rigid, complex architectures, offer a compelling solution to this challenge, providing access to previously underexplored regions of chemical space.
The Dispiro Amine Scaffold: A Gateway to Novel Bioactivity
Dispiro compounds feature two rings connected through a single, shared carbon atom. The incorporation of an amine functionality within this framework introduces a key pharmacophoric element, as amines are prevalent in a vast number of approved drugs due to their ability to form crucial interactions with biological targets.[3][4] The dispiro architecture imparts several advantageous physicochemical properties:
-
Enhanced 3D Geometry: The spirocyclic nature forces substituents into well-defined vectors, allowing for precise probing of protein binding pockets.
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons generally correlates with improved solubility, metabolic stability, and reduced off-target toxicity.[5]
-
Novelty and Patentability: The unique structural motifs of dispiro amines provide a clear path to novel intellectual property.[6]
These characteristics make dispiro amines highly valuable scaffolds in modern medicinal chemistry, enabling the design of compounds with improved selectivity and pharmacokinetic profiles.[7]
Synthetic Strategies for Accessing Dispiro Amine Chemical Space
The effective exploration of any chemical space is predicated on the ability to synthesize its constituent molecules. Fortunately, several robust synthetic routes to dispiro amines have been developed, allowing for the creation of diverse compound libraries.
Key Synthetic Protocols
A common and effective method for the synthesis of dispirocyclic pyrrolidines involves a multi-step sequence starting from readily available cyclic ketones.[8]
Experimental Protocol: Synthesis of a Dispiro-pyrrolidine Scaffold
-
Knoevenagel Condensation: A cyclic ketone (e.g., cyclobutanone) is reacted with an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., piperidine) to form an electron-deficient exocyclic alkene.
-
Azomethine Ylide Generation: N-benzylglycine is treated with a dehydrating agent (e.g., acetic anhydride) to generate an N-benzyl azomethine ylide in situ.
-
[3+2] Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition reaction with the exocyclic alkene from step 1. This key step forms the dispirocyclic pyrrolidine core.
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final dispiro amine.
This modular approach allows for the variation of both the starting ketone and the components of the azomethine ylide, enabling the generation of a diverse library of dispiro amines.[8] More advanced, automated flow chemistry methods are also emerging for the synthesis of complex spirocyclic amines, offering increased efficiency and scalability.[9]
Tabulated Synthetic Data
| Starting Ketone | Active Methylene Compound | Yield of Dispiro Amine | Reference |
| Cyclobutanone | Malononitrile | 75% | [8] |
| Cyclopentanone | Ethyl Cyanoacetate | 68% | [8] |
| Tetrahydro-4H-thiopyran-4-one | Malononitrile | 82% | [8] |
In Silico Exploration: Charting the Dispiro Amine Chemical Space
Given the vast number of theoretically possible dispiro amines, computational methods are essential for navigating this chemical space and prioritizing synthetic efforts.[10][11]
Workflow for Computational Exploration
A typical computational workflow for exploring the chemical space of dispiro amines involves several key steps, as illustrated in the diagram below. This process begins with the generation of a virtual library and proceeds through filtering and docking to identify promising candidates for synthesis and biological evaluation.
Caption: A typical workflow for the computational exploration of dispiro amine chemical space.
Key Computational Methodologies
-
Scaffold Hopping: This technique involves searching for novel scaffolds that can mimic the biological activity of a known ligand.[6] Dispiro amines can be computationally evaluated as potential bioisosteres for existing drug classes.
-
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. Virtual libraries of dispiro amines can be screened against these models to identify compounds with a high probability of binding to the target.
-
Machine Learning: Predictive models can be trained on existing data to forecast the properties of virtual dispiro amines, such as their bioactivity or ADMET profiles.[10] This can significantly accelerate the discovery process by focusing on compounds with the highest likelihood of success.
The integration of these computational approaches with robust synthetic strategies creates a powerful engine for the discovery of novel therapeutics based on the dispiro amine scaffold.
Case Study: Dispiro-oxindoles in Asymmetric Synthesis
A notable application of dispiro scaffolds is in the synthesis of dispiro-oxindoles, which are core structures in many bioactive natural products and pharmaceuticals.[12] Asymmetric organocatalysis has been successfully employed to generate enantiomerically enriched dispirocyclopentanone bisoxindoles.[12] This highlights the potential for precise stereochemical control in the synthesis of complex dispiro systems, a critical factor in modern drug design.
The diagram below illustrates the logical relationship in a catalytic asymmetric synthesis of a dispiro compound.
Caption: Catalytic cycle for the asymmetric synthesis of dispirocyclopentanones.
Future Perspectives and Conclusion
The exploration of chemical space populated by dispiro amines represents a promising frontier in drug discovery. The combination of their unique 3D architectures, favorable physicochemical properties, and accessible synthetic routes makes them highly attractive scaffolds for the development of next-generation therapeutics. As computational methods continue to advance and automated synthesis platforms become more widespread, our ability to navigate this rich chemical space and unlock its full potential will only increase. This guide has provided a foundational understanding of the key principles and methodologies involved in this exciting area of research, empowering scientists to confidently embark on their own explorations of the dispiro amine chemical universe.
References
- Stumpfe, D., & Bajorath, J. (2020). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(16), 8686–8695.
- Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold-hopping approaches. Drug Discovery Today, 17(7-8), 310–324.
- George, J. C., et al. (2022). ChemSpaX: exploration of chemical space by automated functionalization of molecular scaffold. Digital Discovery, 1(4), 458-471.
- Saldívar-González, F. I., et al. (2022). Approaches for enhancing the analysis of chemical space for drug discovery. Expert Opinion on Drug Discovery, 17(11), 1239-1250.
- Wright, D. W. (2021). Efficient Methods for Exploring Chemical Space in Computational Drug Discovery. Apollo - University of Cambridge Repository.
- Chalyk, B., et al. (2018). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
- Govaerts, S., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Borys, K. M., & Kaczor, A. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- Mykhailiuk, P. K. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine.
- Wang, M., et al. (2016). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Molecules, 21(10), 138.
- Klingler, F. (2022).
- Reymond, J.-L. (2012). Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database. CHIMIA International Journal for Chemistry, 66(6), 442-445.
- Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Leeson, P. D. (2016). Physical Properties in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 535-556). Elsevier.
- Sharma, N., & Singh, S. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12.
- BioSolveIT. (2020). webinar-recording: chemical space exploration — finding needles in mighty haystacks. YouTube.
- University of Glasgow. (2021). Exploiting evolution to explore chemical space shows promise for drug discovery. Research.
- Whamine. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Wuxi Weiheng Chemical Co., Ltd..
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1215-1223.
- Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Events.
- Whamine. (n.d.). How are amines used in medicine? Wuxi Weiheng Chemical Co., Ltd..
- University of Minnesota. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Minnesota.
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Methodological & Application
Application Note: A Multi-Step Protocol for the Synthesis of Dispiro[3.0.3.1]nonan-9-amine, a Novel Spirocyclic Scaffold
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry and drug discovery, offering unique three-dimensional structures that can enhance pharmacological properties.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of Dispiro[3.0.3.1]nonan-9-amine, a novel and highly saturated amine, starting from the strained olefin, bicyclobutylidene. The synthetic strategy is designed around a robust and logical three-step sequence: (1) a [2+1] cycloaddition to construct the core dispirocyclic framework, (2) hydrolysis of the resulting gem-dihalide to a key ketone intermediate, and (3) a final reductive amination to furnish the target primary amine. This document details the mechanistic rationale behind each transformation, provides step-by-step experimental protocols, and includes guidance on characterization and safety. The protocols described herein are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
Dispiro[3.0.3.1]nonanes represent a class of strained polycyclic hydrocarbons with a rigid, well-defined architecture. The introduction of an amine functional group at the C9 position creates a valuable building block for library synthesis, as the primary amine serves as a versatile handle for further derivatization.[4] The synthetic challenge lies in constructing the dispirocyclic core and installing the nitrogen functionality with high efficiency.
Our chosen synthetic pathway commences with bicyclobutylidene, a highly strained and reactive alkene. The overall strategy is depicted below.
Figure 1: Overall synthetic scheme for Dispiro[3.0.3.1]nonan-9-amine.
This approach was selected for its reliability and modularity. The initial cycloaddition with dibromocarbene is a well-documented method for forming gem-dihalocyclopropanes from alkenes.[5][6] The gem-dibromide serves as a stable precursor to the corresponding ketone, which is an ideal substrate for the final, crucial reductive amination step to install the primary amine.
Part I: Synthesis of 9,9-Dibromodispiro[3.0.3.1]nonane
Mechanistic Rationale
The first key transformation is the construction of the dispiro[3.0.3.1]nonane skeleton. This is achieved via a [2+1] cycloaddition reaction. The double bond of bicyclobutylidene acts as the 2π-electron component, reacting with a carbene as the one-carbon component. For functionalization at the C9 position, dibromocarbene (:CBr₂) is the reagent of choice.
Dibromocarbene is typically generated in situ from the α-elimination of bromoform (CHBr₃) using a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu). The highly electrophilic carbene is then trapped by the electron-rich double bond of bicyclobutylidene to form the stable 9,9-dibromo-dispiro[3.0.3.1]nonane product.[5]
Detailed Experimental Protocol
Materials:
-
Bicyclobutylidene (1.0 equiv)
-
Bromoform (CHBr₃, 1.5 equiv)
-
Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
Anhydrous pentane or hexane
-
Ice-water bath
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an argon/nitrogen inlet.
-
Dissolve bicyclobutylidene (1.0 equiv) in anhydrous pentane (or hexane) to a concentration of approx. 0.2 M and cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equiv) in anhydrous pentane. Caution: KOtBu is highly reactive and hygroscopic.
-
Add bromoform (1.5 equiv) to the stirred solution of bicyclobutylidene at 0 °C.
-
Add the potassium tert-butoxide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C. A precipitate of KBr will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent like hexane) to yield 9,9-dibromodispiro[3.0.3.1]nonane as a colorless oil or low-melting solid.
Part II: Synthesis of Dispiro[3.0.3.1]nonan-9-one
Mechanistic Rationale
The conversion of a gem-dibromide to a ketone is a classic transformation. While several methods exist, hydrolysis using a silver salt promoter (e.g., silver nitrate, AgNO₃) in aqueous solvent is particularly effective. The silver(I) ion acts as a halophilic Lewis acid, coordinating to one of the bromine atoms and facilitating its departure to form a resonance-stabilized α-halocarbocation. This intermediate is then trapped by water. A subsequent elimination of HBr, again likely promoted by Ag⁺, yields the enol, which tautomerizes to the more stable ketone product, Dispiro[3.0.3.1]nonan-9-one.
Detailed Experimental Protocol
Materials:
-
9,9-Dibromodispiro[3.0.3.1]nonane (1.0 equiv)
-
Silver nitrate (AgNO₃, 2.2 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the 9,9-dibromodispiro[3.0.3.1]nonane (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add silver nitrate (2.2 equiv) to the solution. The mixture may become heterogeneous.
-
Heat the reaction mixture to reflux (approx. 60-70 °C) and stir vigorously. A precipitate of silver bromide (AgBr) will form.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the AgBr precipitate. Wash the pad with diethyl ether or dichloromethane.
-
Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining salts and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude ketone can be purified by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) or by vacuum distillation to afford pure Dispiro[3.0.3.1]nonan-9-one.
Part III: Synthesis of Dispiro[3.0.3.1]nonan-9-amine
Mechanistic Rationale
Reductive amination is one of the most powerful and widely used methods for synthesizing amines from carbonyl compounds.[7] The process involves two key stages that occur in the same pot. First, the ketone reacts with an ammonia source (here, ammonium acetate, which provides both ammonia and the mild acid catalyst needed) to form an imine intermediate via reversible condensation.
Second, a reducing agent present in the mixture reduces the C=N double bond of the imine as it is formed. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium ion, thus driving the equilibrium towards the final amine product.
Detailed Experimental Protocol
Materials:
-
Dispiro[3.0.3.1]nonan-9-one (1.0 equiv)
-
Ammonium acetate (NH₄OAc, 10 equiv)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
-
Anhydrous methanol (MeOH)
-
Hydrochloric acid (HCl, e.g., 2 M)
-
Sodium hydroxide (NaOH, e.g., 2 M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask, add Dispiro[3.0.3.1]nonan-9-one (1.0 equiv), ammonium acetate (10 equiv), and anhydrous methanol. Stir until all solids are dissolved.
-
Add sodium cyanoborohydride (1.5 equiv) to the solution in one portion. Caution: NaBH₃CN is toxic. Handle in a fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully concentrate the solvent in vacuo.
-
Add water to the residue and then acidify the aqueous solution to pH ~2 by the slow addition of 2 M HCl. This protonates the product amine, making it water-soluble, and hydrolyzes any remaining imine.
-
Wash the acidic aqueous layer with diethyl ether (2x) to remove any non-basic impurities and unreacted ketone.
-
Basify the aqueous layer to pH >12 by the slow, cooled addition of 2 M NaOH. This deprotonates the amine, making it soluble in organic solvents.
-
Extract the free amine from the basic aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The final product, Dispiro[3.0.3.1]nonan-9-amine, can be further purified by column chromatography or by crystallization of its hydrochloride salt if desired.
Data and Workflow Summary
Summary of Reaction Parameters
| Step | Transformation | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1 | Bicyclobutylidene -> Dibromo-dispiro-nonane | CHBr₃, KOtBu | Pentane/Hexane | 0 °C -> RT | 3-5 | 60-80% |
| 2 | Dibromo-dispiro-nonane -> Dispiro-nonanone | AgNO₃ | THF / H₂O | Reflux | 4-12 | 70-90% |
| 3 | Dispiro-nonanone -> Dispiro-nonan-amine | NH₄OAc, NaBH₃CN | Methanol | RT | 12-24 | 50-75% |
General Experimental Workflow
Figure 2: General experimental workflow for each synthetic step.
References
-
Woon-Yew Siau & Jeffrey W. Bode (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726-9. [Link]
-
Woon-Yew Siau & Jeffrey W. Bode (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. [Link]
-
Woon-Yew Siau & Jeffrey W. Bode (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]
-
J. W. Everett & P. J. Garratt (1972). Bicyclobutylidene. Journal of the Chemical Society, Chemical Communications, (1), 43. [Link]
-
Dmitry S. Karlov, et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Dmitry S. Karlov, et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Yong-Sheng Zhang, et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
-
David C. Miller, et al. (2022). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. PubMed Central. [Link]
-
Magnus J. Johansson, et al. (2022). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. Chemical Science. [Link]
-
Martijn T. J. van Haren, et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
-
Ian R. Hazelden, et al. (2012). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PubMed Central. [Link]
-
Jonathan P. C. Kool, et al. (2023). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PubMed Central. [Link]
-
Anonymous (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Lim Keow Bee, et al. (1975). Synthesis of Bicyclobutylidene, l,3-Bis(trimethylene)propadiene, and l^-BisitrimethyleneJbutatriene. The Journal of Organic Chemistry, 40(15), 2212-2216. [Link]
-
Debarshi Sinha, et al. (2022). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. [Link]
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Craig D. Campbell, et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PubMed Central. [Link]
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A. S. Abel, et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]
-
S. Singh, et al. (2023). Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation. PubMed Central. [Link]
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L. A. Paquette, et al. (1998). Cyclobutenone-Based Syntheses of Polyquinanes and Bicyclo[6.3.0]undecanes by Tandem Anionic Oxy-Cope Reactions. Total Synthesis of (+/-)-Precapnelladiene. PubMed. [Link]
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Anonymous. Keyword Index. Thieme. [Link]
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Y. Chen, et al. (2022). Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Organic Letters. [Link]
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E. Sh. Finkel'shtein (2001). Chemistry of methylenecyclobutane. ResearchGate. [Link]
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A. A. Jarad, et al. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
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H. Lee, et al. (2024). Diastereoselective assembly of dispiro-cyclopentene-linked bisoxindoles via annulation involving isatylidene malononitriles and benzylamines. Organic & Biomolecular Chemistry. [Link]
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Anonymous (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Technology Networks. [Link]
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E. V. Van der Eycken & S. S. V. K. T. K. G. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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L. D. Devi, et al. (2018). Synthesis of dispiro[1,3′-pyrrolidine-2′,2′′-indene]-1′′,2,3′′-triones. ResearchGate. [Link]
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A. A. Malyshev, et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PubMed Central. [Link]
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A. M. Harned, et al. (2012). Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. PubMed Central. [Link]
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Y. Yan, et al. (2017). Cyclodimerization of 3-phenacylideneoxindolines with amino esters for the synthesis of dispiro[indoline-3,1′-cyclopentane-3′,3″-indolines]. ResearchGate. [Link]
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V. Pace (2020). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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M. S. Egorov, et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
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Advanced Protocols for the Synthesis of 9-Substituted Dispiro[3.0.3.1]nonanes
Executive Summary & Strategic Analysis
The dispiro[3.0.3.1]nonane scaffold represents a frontier in "escape-from-flatland" medicinal chemistry.[1] Structurally, it consists of two cyclobutane rings spiro-fused to a central cyclopropane unit. This unique geometry offers a rigid, linear exit vector similar to p-phenylene or bicyclo[1.1.1]pentane (BCP), but with distinct lipophilicity and metabolic stability profiles.
Synthesizing the 9-substituted derivatives (functionalization at the unique methine bridge of the central cyclopropane) is the primary gateway to incorporating this spacer into drug candidates. The synthesis hinges on two critical transformations:
-
The McMurry Coupling: Construction of the highly strained bicyclobutylidene (1,1'-bi(cyclobutylidene)) core.
-
Carbenoid Insertion: [2+1] Cycloaddition across the tetrasubstituted double bond to install the 9-substituent.
This guide details the optimized reagent systems for these steps, focusing on reproducibility and safety in a high-performance laboratory setting.
Synthetic Workflow & Mechanism
The following diagram outlines the critical path from commodity starting materials to the functionalized scaffold.
Reagent Selection Guide
A. The Olefin Generator: McMurry Coupling
The formation of bicyclobutylidene is thermodynamically challenging due to ring strain. Standard Wittig reagents often fail due to steric hindrance. The McMurry reaction is the gold standard here.
| Reagent Component | Recommended Specification | Role & Rationale |
| Titanium Source | TiCl₄ (1.0 M in DCM) | The precursor to the low-valent titanium species. Using a DCM solution is safer than neat TiCl₄ (fuming). |
| Reductant | Zinc Dust (<10 micron) | Reduces Ti(IV) to the active Ti(0)/Ti(II) species. Fine particle size is critical for initiation kinetics. |
| Solvent | THF (Anhydrous) | Stabilizes the intermediate pinacolate complex. Must be peroxide-free to prevent Ti oxidation. |
| Additive | Pyridine (Catalytic) | Optional but recommended to scavenge acidic byproducts that might induce rearrangement of the strained alkene. |
B. The 9-Substituent Installer: Cyclopropanation
The choice of reagent determines the functionality at the C9 position.
| Target Substituent | Reagent System | Mechanism | Pros/Cons |
| 9-Carboxylate (Ester) | Ethyl Diazoacetate (EDA) + Rh₂(OAc)₄ | Metal-Carbenoid Insertion | Preferred Route. Direct access to versatile esters. Requires slow addition to prevent EDA dimerization. |
| 9,9-Dichloro | CHCl₃ + 50% NaOH + TEBA | Phase Transfer Catalysis | Generates dichlorocarbene (:CCl₂). High yielding, but requires subsequent dechlorination or hydrolysis. |
| Unsubstituted | CH₂I₂ + Zn/Cu | Simmons-Smith | Good for the parent hydrocarbon, but less useful for drug discovery applications (lack of handles). |
Detailed Experimental Protocols
Protocol 1: Synthesis of Bicyclobutylidene (McMurry Coupling)
This step creates the tetrasubstituted alkene core. Caution: TiCl₄ is violently reactive with moisture.
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Titanium(IV) chloride (TiCl₄) (1.2 equiv)
-
Zinc dust (2.4 equiv)
-
THF (Anhydrous, 0.5 M concentration relative to ketone)
Procedure:
-
Catalyst Preparation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Cool to -10°C.
-
Titanium Addition: Add TiCl₄ dropwise over 30 minutes. The mixture will turn yellow, then green, then black (formation of low-valent Ti). Exothermic.
-
Reflux: Warm the slurry to room temperature, then reflux for 2 hours to ensure complete formation of the active species.
-
Coupling: Cool the black slurry to 0°C. Add Cyclobutanone (dissolved in minimal THF) dropwise.
-
Completion: Reflux the mixture for 12–16 hours. Monitor by GC-MS (Product MW: ~108 Da).
-
Workup: Cool to 0°C. Quench carefully with 10% aqueous K₂CO₃ (gas evolution!). Filter the slurry through Celite to remove Titanium salts. Extract the filtrate with pentane.
-
Purification: Bicyclobutylidene is volatile. Concentrate carefully (do not evaporate to dryness under high vacuum). Purify via distillation or use the solution directly if concentration is determined by NMR.
Protocol 2: Rhodium-Catalyzed Synthesis of Ethyl Dispiro[3.0.3.1]nonane-9-carboxylate
This protocol installs the ester handle, creating the 9-substituted scaffold.
Reagents:
-
Bicyclobutylidene (1.0 equiv, from Protocol 1)
-
Ethyl Diazoacetate (EDA) (1.5 equiv)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Charge a flame-dried flask with Bicyclobutylidene and Rh₂(OAc)₄ in DCM (0.2 M). Bring to a gentle reflux or 40°C.
-
Slow Addition (Critical): Dissolve EDA in DCM. Using a syringe pump, add the EDA solution to the reaction mixture over 4–6 hours .
-
Why? Fast addition leads to fumarate/maleate formation (EDA dimerization) rather than cyclopropanation of the sterically hindered alkene.
-
-
Reaction: Stir for an additional 2 hours after addition is complete. The green Rh catalyst solution may turn brownish.
-
Workup: Evaporate the solvent.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is a colorless oil.
-
QC Check: Look for the disappearance of the alkene signal and the appearance of the unique cyclopropane proton (C9-H) in ¹H NMR (typically upfield, ~1.5–2.0 ppm depending on shielding).
-
Troubleshooting & Quality Control
NMR Validation of the Dispiro Scaffold
The symmetry of dispiro[3.0.3.1]nonane is high (
-
¹³C NMR Signature: You should observe distinct signals for the spiro-quaternary carbons (typically 35–45 ppm).
-
¹H NMR Signature: The cyclobutane methylene protons appear as complex multiplets due to the rigid conformation. The 9-H proton (if present) is the diagnostic handle.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | TiCl₄ hydrolysis or inactive Zn. | Ensure Zn is activated (wash with HCl, then water/acetone/ether, dry). Use fresh TiCl₄. |
| EDA Dimerization (Step 2) | Addition rate too fast. | Increase dilution and slow down syringe pump addition rate. |
| Polymerization | Acidic impurities. | Add solid NaHCO₃ to the reaction mixture during cyclopropanation to buffer trace acids. |
References
-
Mykhailiuk, P. K. (2017). Dispiro[3.0.3.1]nonane: A Strained Molecular Scaffolding for Drug Discovery.[2] The Journal of Organic Chemistry, 82(16), 8733–8739. [Link]
-
McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium.[3][4][5][6] Chemical Reviews, 89(7), 1513–1524. [Link]
-
Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society, 115(22), 9968–9978. [Link]
-
Levchenko, E. S., et al. (2014). Synthesis and properties of dispiro[3.0.3.1]nonane derivatives. Chemistry of Heterocyclic Compounds, 50(2), 190–198. [Link]
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Application Notes and Protocols for Late-Stage Functionalization Using Dispiro[3.0.3.1]nonan-9-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative for 3D Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug development, the pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. A significant challenge lies in moving beyond the predominantly flat, sp²-hybridized structures that have historically dominated medicinal chemistry. The introduction of three-dimensional (3D) molecular architectures is a proven strategy to improve potency, selectivity, and physicochemical properties such as solubility and metabolic stability, while also expanding intellectual property space.[1][2] Spirocyclic scaffolds, in particular, have emerged as powerful tools for medicinal chemists.[1][3][4][5][6][7] Their rigid, well-defined geometries can lock in bioactive conformations, leading to improved binding affinity for biological targets.
This application note introduces Dispiro[3.0.3.1]nonan-9-amine , a unique and highly strained amine, as a novel building block for late-stage functionalization (LSF). LSF is a transformative approach in medicinal chemistry that allows for the direct modification of complex, drug-like molecules at a late stage in the synthetic sequence, thereby enabling rapid diversification and optimization of lead candidates.[8][9][10][11] The inherent ring strain in Dispiro[3.0.3.1]nonan-9-amine can be harnessed as a thermodynamic driving force for functionalization reactions, offering a distinct advantage in the synthesis of novel amine-containing compounds.[12][13]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dispiro[3.0.3.1]nonan-9-amine in late-stage C–H amination reactions, leveraging the principles of photoredox catalysis.[14][15][16][17] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the potential of this innovative reagent.
The Unique Properties of Dispiro[3.0.3.1]nonan-9-amine
The structure of Dispiro[3.0.3.1]nonan-9-amine is characterized by two cyclobutane rings and a cyclopentane ring sharing a common carbon atom. This arrangement results in significant ring strain, which can be strategically released in chemical transformations. The primary amine functionality serves as a handle for a variety of chemical reactions.
Proposed Mechanism: Photoredox-Catalyzed C–H Amination
The late-stage functionalization of complex molecules with Dispiro[3.0.3.1]nonan-9-amine can be achieved through a photoredox-catalyzed C–H amination reaction.[18][19] This method is particularly advantageous due to its mild reaction conditions and high functional group tolerance. The proposed catalytic cycle is depicted below:
Sources
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- 17. Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming steric hindrance in dispiro amine synthesis
Welcome to our dedicated technical support center for chemists navigating the complexities of dispiro amine synthesis. This guide is structured to provide not just solutions, but a foundational understanding of the challenges posed by steric hindrance in constructing these unique three-dimensional scaffolds. As researchers and drug development professionals, you are aware of the immense potential of dispirocyclic compounds, which are prized for their structural rigidity and novel chemical space.[1][2] However, the very feature that makes them attractive—their congested stereochemistry—also presents significant synthetic hurdles.
This resource is designed as a conversation with our application scientists. We will address common questions and troubleshoot frequent experimental failures, grounding our advice in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before embarking on or while optimizing your synthesis.
Q1: Why is steric hindrance such a dominant challenge in the synthesis of dispiro amines?
Steric hindrance in dispiro amine synthesis arises from the need to form two spirocyclic rings centered on a single nitrogen atom. This process forces substituents on the rings into close proximity, leading to significant van der Waals repulsion. This strain is most pronounced in the transition states of the cyclization reactions, increasing the activation energy and often slowing down or completely inhibiting the desired transformation.[3][4]
Consider a typical double reductive amination to form a dispiro-piperidine system. The first cyclization creates a spiro-piperidine. The second cyclization then requires bringing a reactive carbonyl and the secondary amine of the first piperidine ring together. The existing ring severely restricts the conformational freedom required to achieve the correct orientation for the reaction, making the formation of the second ring energetically unfavorable.[5][6]
Q2: What are the primary synthetic strategies for constructing dispiro amine frameworks, and how do they attempt to mitigate steric hindrance?
There are several core strategies, each with its own approach to managing steric strain:
-
Sequential Annulation/Cyclization: This is the most intuitive approach, where one ring is constructed first, followed by the second. The primary challenge, as mentioned, is the difficulty of the second cyclization onto a sterically encumbered intermediate. Success often hinges on using highly reactive reagents or forcing conditions (high temperature/pressure) to overcome the activation barrier.[7]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient as they form multiple bonds in a single pot. For dispiro amines, an MCR can be designed to bring all the components together in a way that the sterically demanding bonds are formed in a cascade, where the thermodynamic driving force of the overall sequence pulls the reaction through challenging intermediates.
-
Intramolecular Cyclization Cascades: This strategy involves building a linear precursor containing all the necessary functional groups and then triggering a cascade of intramolecular reactions. A key advantage is that the reactive ends of the molecule are tethered, which can overcome unfavorable intermolecular interactions. Regioselective intramolecular Michael additions, for example, have proven effective for creating complex dispirocyclic skeletons under mild conditions.[1][2]
-
Catalyst-Controlled Reactions: The use of specialized catalysts, such as N-heterocyclic carbenes (NHCs) or transition metals, can open up alternative reaction pathways with lower activation energies.[8] For instance, a catalyst can act as a temporary scaffold, pre-organizing the substrate in a conformation that favors cyclization.
Q3: When should I consider using computational modeling for my synthesis?
Computational chemistry is a powerful predictive tool that can save significant lab time and resources. It is particularly valuable in dispiro amine synthesis for:
-
Evaluating Transition State Energies: Using methods like Density Functional Theory (DFT), you can calculate the activation energies for different proposed cyclization pathways. This can help you identify the most energetically feasible route before starting experiments.
-
Predicting Steric Clashes: Steric maps and calculations of buried volume (%VBur) can quantify the steric environment around the reactive center, helping you choose less-hindered starting materials or predict which diastereomer is more likely to form.[4][9]
-
Understanding Catalyst-Substrate Interactions: Modeling can reveal how a catalyst interacts with your substrate, providing insights into how to modify the catalyst or ligand to improve performance for a sterically demanding transformation.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific experimental problems.
Problem 1: Low or No Yield in the Second Cyclization Step
Symptom: You have successfully synthesized the mono-spiro intermediate, but the final ring-closing reaction to form the dispiro amine fails or gives very low yields, with starting material being recovered.
Possible Cause: The activation energy for the second cyclization is too high due to severe steric hindrance in the transition state. The reactants cannot adopt the necessary geometry for the reaction to occur.
Suggested Solutions:
| Solution ID | Strategy | Detailed Explanation & Rationale |
| TS1-A | Increase Reaction Energy | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. This provides more thermal energy to overcome the activation barrier. Be cautious of potential decomposition of starting materials or products.[7] 2. Microwave Irradiation: Microwave synthesis can dramatically accelerate reactions by efficiently heating the solvent and reactants, often allowing reactions to proceed that fail under conventional heating.[7] |
| TS1-B | Change the Reaction Pathway | 1. Switch Catalyst: If using a catalyst, consider one that operates via a different mechanism. For reductive aminations, palladium-based catalysts with specific ligands might be more effective than standard reducing agents like NaBH₃CN for hindered substrates.[5] 2. Use a More Reactive Reagent: Instead of a standard ketone, consider converting it to a more electrophilic species if possible. For amine acylation, using an activated ester or acyl chloride can be more effective than a standard carboxylic acid with a coupling agent.[10][11] |
| TS1-C | Employ Protecting Groups | 1. Reduce Steric Bulk Temporarily: If a bulky substituent is near the reaction center, consider replacing it with a smaller protecting group that can be removed later.[12][13] 2. Induce Favorable Conformation: Certain protecting groups can pre-organize the molecule through intramolecular interactions (e.g., hydrogen bonding), favoring a conformation that is more amenable to cyclization. |
Workflow for Addressing Cyclization Failure
Caption: Troubleshooting workflow for second cyclization failure.
Problem 2: Formation of Multiple, Inseparable Diastereomers
Symptom: The reaction produces the desired dispiro amine, but as a complex mixture of diastereomers that are difficult or impossible to separate by standard column chromatography.
Possible Cause: The cyclization reactions are not stereoselective. The similar energy levels of the transition states leading to different diastereomers result in a product mixture. Steric hindrance can flatten the energy landscape, making stereocontrol challenging.
Suggested Solutions:
| Solution ID | Strategy | Detailed Explanation & Rationale |
| TS2-A | Chiral Catalysis | Utilize a chiral catalyst or a chiral ligand with a metal catalyst. The chiral environment created by the catalyst can selectively stabilize the transition state leading to one diastereomer over the others. This is a cornerstone of asymmetric synthesis.[6] |
| TS2-B | Substrate Control | Introduce a chiral auxiliary into your starting material. The fixed stereochemistry of the auxiliary can direct the formation of subsequent stereocenters. The auxiliary can be removed at the end of the synthesis. |
| TS2-C | Thermodynamic vs. Kinetic Control | 1. Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy (kinetic control).[14] 2. Equilibration: If the reaction is reversible, running it for a longer time at a higher temperature might allow the product mixture to equilibrate to the most thermodynamically stable diastereomer. This is only feasible if one diastereomer is significantly more stable than the others. |
Problem 3: Unexpected Side Product Formation
Symptom: You observe the formation of significant byproducts, such as an enamine from a reductive amination, or products from intramolecular rearrangements.
Possible Cause: Steric hindrance can slow the desired reaction to the point where alternative, normally minor, reaction pathways become competitive.
Suggested Solutions:
| Solution ID | Strategy | Detailed Explanation & Rationale |
| TS3-A | Optimize Reductive Amination | In reductive amination, the formation of an iminium intermediate can be slow for hindered ketones.[15] If the reducing agent is too strong, it may reduce the ketone before the amine can react. If it's too weak, the iminium may not be reduced quickly enough, leading to side reactions. Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) is effective because it is more reactive at the slightly acidic pH that favors iminium ion formation, but is less reactive towards the neutral ketone.[16] |
| TS3-B | Protect Reactive Sites | If your molecule contains other functional groups that can react under the forcing conditions required to overcome steric hindrance, protect them. For example, a tosyl group can protect a less-hindered secondary amine while you perform a reaction on a more hindered one.[12] |
| TS3-C | Modify Reaction Conditions | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can become more prevalent during long reaction times at high temperatures.[7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Second Cyclization via Reductive Amination
This protocol provides a general framework for a sterically hindered second cyclization to form a dispiro-piperidine structure.
Materials:
-
Mono-spiro amino ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)
-
Acetic acid (AcOH) (catalytic, ~5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
To a dry microwave reaction vessel, add the mono-spiro amino ketone (e.g., 100 mg, 0.3 mmol).
-
Under an argon atmosphere, add anhydrous DCE (3 mL).
-
Add the catalytic acetic acid (e.g., 1 µL, 0.015 mmol).
-
Add sodium triacetoxyborohydride (e.g., 127 mg, 0.6 mmol) to the solution. Rationale: NaBH(OAc)₃ is a mild reducing agent that is tolerant of the slightly acidic conditions required for iminium formation and is effective for hindered systems.
-
Seal the vessel tightly.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: Temperature = 120°C; Hold time = 30 minutes; Power = 100 W (adjust as needed). Rationale: The high temperature and pressure achieved in the sealed vessel provide the energy to overcome the steric barrier.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Characterization Workflow
Caption: Post-synthesis characterization workflow.
References
-
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). Peptide Science, 106(4), 490-498. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]
-
(PDF) A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). ResearchGate. [Link]
-
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. (2019). Molecules, 24(15), 2799. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting groups in organic synthesis. (n.d.). Self-learning material for CSIR-NET, GATE, and other entrance exams. [Link]
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Synthesis of a Chiral C-2-Symmetric Sterically Hindered Pyrrolidine Nitroxide Radical via Combined Iterative Nucleophilic Additions and Intramolecular 1,3-Dipolar Cycloadditions to Cyclic Nitrones. (2020). The Journal of Organic Chemistry, 85(15), 9645–9656. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). Catalysts, 12(10), 1219. [Link]
-
Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2024). Walsh Medical Media. [Link]
-
Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2024). Molecules, 29(12), 2854. [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (2018). RSC Advances, 8(23), 12599-12604. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2016). Chemical Communications, 52(10), 2116-2119. [Link]
-
How to overcome Steric Hindrance? (2019). ResearchGate. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]
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V Bur index and steric maps: from predictive catalysis to machine learning. (2024). Chemical Society Reviews, 53(2), 706-737. [Link]
-
Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2024). Molecules, 29(12), 2854. [Link]
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A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2015). Molecules, 20(9), 15836–15848. [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (2021). Organic & Biomolecular Chemistry, 19(17), 3894-3903. [Link]
-
steric hindrance effect: Topics by Science.gov. (n.d.). Science.gov. [Link]
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Molecules, 28(9), 3740. [Link]
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Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. (2024). Molecules, 29(5), 1018. [Link]
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Recent applications of computational methods to allosteric drug discovery. (2022). Frontiers in Molecular Biosciences, 9, 1033285. [Link]
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A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2022). Molecules, 27(19), 6520. [Link]
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The Synthesis of Sterically Hindered Amides. (2018). CHIMIA International Journal for Chemistry, 72(11), 787-792. [Link]
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Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]
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Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). YouTube. [Link]
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Reactions of Amines Practice Problems. (n.d.). Chemistry Steps. [Link]
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22.3 Synthesis of Amines | Organic Chemistry. (2021). YouTube. [Link]
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A computational and spectroscopic study of the gas-phase conformers of adrenaline. (2005). Physical Chemistry Chemical Physics, 7(8), 1632-1637. [Link]
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Spectroscopic properties and conformational stability of Concholepas concholepas hemocyanin. (2008). Journal of Fluorescence, 18(3-4), 715-725. [Link]
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Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). (2024). Molecules, 29(23), 5521. [Link]
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- 16. youtube.com [youtube.com]
Technical Support Center: Purification of Polar Spirocyclic Amines
Welcome to the technical support center for the purification of polar spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these structurally complex and often highly polar molecules. The inherent basicity of the amine functional group, combined with the steric hindrance and conformational rigidity of the spirocyclic core, demands a nuanced approach to achieve high purity.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and develop robust purification strategies.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar spirocyclic amines in a direct question-and-answer format.
Q1: Why is my spirocyclic amine streaking badly or showing severe tailing on a standard silica gel TLC plate and column?
This is the most frequent issue and stems directly from the chemistry of the analyte and the stationary phase.
Core Reason: The basic amine is interacting strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to non-ideal chromatographic behavior, manifesting as severe peak tailing, smearing, or even complete retention of the compound on the column.[2]
Solutions & Methodologies:
-
Neutralize the Stationary Phase with a Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. This base will "occupy" the acidic silanol sites, allowing your amine to elute more symmetrically.[3]
-
Step-by-Step Protocol (Column Deactivation):
-
Dry pack your silica gel column.
-
Prepare a deactivating solvent: your initial, non-polar elution solvent (e.g., 100% Hexane or Dichloromethane) containing 1-2% triethylamine (TEA) or 1% ammonium hydroxide in methanol.[4][5]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This ensures all acidic sites are neutralized before the sample is introduced.[5]
-
Equilibrate the column with at least 5 column volumes of your actual starting mobile phase (which should also contain the basic modifier).
-
Load your sample and begin elution.
-
Table 1: Common Mobile Phase Modifiers for Amine Purification on Silica Gel
Modifier Typical Concentration Recommended Solvent System Comments Triethylamine (TEA) 0.1 - 2% DCM/MeOH, Hexane/EtOAc Volatile, easy to remove under vacuum. Can be challenging to remove completely from high-boiling point amines. Ammonium Hydroxide 0.5 - 2% (of a 25% NH3 soln in water) DCM/MeOH Very effective, but adds water to the system which can alter chromatography. | Pyridine | 0.1 - 0.5% | DCM/MeOH, Hexane/EtOAc | Less commonly used due to its odor and higher boiling point. |
-
-
Switch to a More Inert Stationary Phase: If modifiers are insufficient or undesirable, changing the stationary phase is the best alternative.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a weakly basic environment that repels basic analytes and prevents interaction with underlying silanols. This often results in sharper peaks and better separations without needing mobile phase modifiers.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic alumina is particularly effective for purifying basic compounds like amines.[2]
-
Reversed-Phase (C18): For highly polar amines, reversed-phase chromatography is an excellent option where the primary retention mechanism is hydrophobic interaction rather than polar interaction.[6]
-
Q2: My compound is extremely polar and remains at the baseline (Rf = 0) even with highly polar mobile phases like 20% Methanol in DCM. What should I do?
This indicates that your compound has a very high affinity for the polar stationary phase, and the mobile phase is not strong enough to elute it.
Solutions & Methodologies:
-
Consider an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a highly organic mobile phase (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[7][8] This mode provides excellent retention and separation for compounds that are unretained in reversed-phase.
-
Reversed-Phase Chromatography: As mentioned, if your compound is highly polar, it may have little retention on a C18 column, which can be advantageous for separating it from less polar impurities.[5] If it elutes too quickly, consider a reversed-phase column with an embedded polar group (EPG) which provides better retention for polar analytes in highly aqueous mobile phases.[5]
-
-
Use a Non-Chromatographic Technique: For extremely polar, water-soluble amines, classical techniques are often more effective.
-
Acid-Base Extraction: This powerful technique separates amines from neutral or acidic compounds by exploiting changes in water solubility upon protonation.[9][10]
-
Step-by-Step Protocol (Acid-Base Extraction):
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The polar spirocyclic amine will be protonated to form a salt, which dissolves in the aqueous layer.[11]
-
Separate the layers. The organic layer contains neutral and acidic impurities.
-
Wash the organic layer once more with the acid solution to ensure complete extraction of the amine.
-
Combine the aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the solution is basic (pH > 10).
-
The amine salt will be neutralized, causing the free amine to precipitate or form an immiscible layer.
-
Extract the free amine back into an organic solvent (e.g., DCM, EtOAc).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent to yield the purified amine.
-
-
-
Q3: My spirocyclic amine appears to be decomposing during purification on a silica gel column. How can I prevent this?
Decomposition is another consequence of the strong interaction with acidic silica, which can catalyze degradation pathways for sensitive molecules.[12]
Solutions & Methodologies:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit in the open for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[12]
-
Use Deactivated Silica or Alternative Phases: As detailed in Q1, deactivating the silica with a base or using alumina or amine-functionalized silica will create a milder environment and prevent degradation.[2]
-
Minimize Contact Time: If you must use silica, work quickly. Use flash chromatography with higher flow rates to reduce the residence time of the compound on the column.
-
Opt for Non-Chromatographic Methods: If the compound is highly sensitive, avoid chromatography. Acid-base extraction[9][10] or salt recrystallization[3][13] are excellent, non-destructive alternatives.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, strategic questions about selecting and optimizing purification methods.
Q1: How do I choose the best primary purification technique for my novel polar spirocyclic amine?
The optimal technique depends on the compound's specific properties (polarity, stability, pKa) and the nature of the impurities. The following decision tree provides a general strategy.
Caption: Decision workflow for selecting a purification method.
-
Start with the simplest methods: If your product is a solid, recrystallization is often the most efficient technique for removing small amounts of impurities, especially if you can form a highly crystalline salt (e.g., a hydrochloride or tartrate salt).[13][14]
-
Leverage basicity: Acid-base extraction is exceptionally powerful for removing neutral or acidic impurities, regardless of the physical state of your crude product.[9][15]
-
Resort to chromatography for complex mixtures: When impurities have similar basicity and polarity to your product, chromatography is necessary. The choice between normal-phase, reversed-phase, HILIC, or SFC depends on the compound's specific polarity.
Q2: What is Supercritical Fluid Chromatography (SFC), and is it a good choice for my compound?
Supercritical Fluid Chromatography (SFC) is a powerful form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[16][17]
Why it's suitable for polar spirocyclic amines:
-
High Efficiency & Speed: The low viscosity of the supercritical CO₂ mobile phase allows for very fast and highly efficient separations.[18]
-
Polar Compound Compatibility: While pure CO₂ is non-polar, its elution strength is easily increased by adding polar co-solvents like methanol.[16] This makes SFC highly effective for purifying a wide range of polar molecules, including amines.[17][19]
-
Orthogonal Selectivity: SFC often provides different separation selectivity compared to HPLC, which can be crucial for resolving difficult-to-separate impurities.
-
"Green" Technique: It significantly reduces the consumption of organic solvents compared to traditional HPLC.[17]
-
Easy Sample Recovery: After fraction collection, the CO₂ evaporates, leaving the purified compound in a small volume of the co-solvent, which simplifies post-purification workup.[16]
Consider SFC if:
-
You need to perform a chiral separation (SFC is a leading technique in this area).[18]
-
You have access to the necessary equipment.
-
You are looking for a high-throughput or environmentally friendlier alternative to HPLC.
Q3: After using triethylamine (TEA) in my column, how do I effectively remove it from my purified product?
Residual TEA can interfere with subsequent reactions or biological assays.
-
Co-evaporation with a High-Vapor-Pressure Solvent: This is the most common method. After evaporating the bulk of the column fractions, dissolve the residue in a solvent like dichloromethane (DCM) or toluene and re-evaporate under reduced pressure. Repeat this 2-3 times. The TEA will form an azeotrope with the solvent and be removed more effectively.
-
Acid Wash: If your compound is stable, dissolve the purified residue in an organic solvent (like ethyl acetate) and wash it with a very dilute, weak acid solution (e.g., 0.1 M citric acid or very dilute HCl). This will protonate the residual TEA, pulling it into the aqueous layer. You must then wash with brine and dry the organic layer thoroughly. Caution: This risks protonating and losing some of your desired amine product if not done carefully.
-
Use a Volatile Base: When possible, using ammonia (as NH₄OH in MeOH) instead of TEA can be advantageous, as ammonia is more easily removed under vacuum.
Q4: Is Gas Chromatography (GC) a viable purification method for spirocyclic amines?
Generally, preparative GC is not a suitable method for purifying most polar spirocyclic amines.
Core Limitations:
-
Volatility: GC requires compounds to be volatile and thermally stable enough to be vaporized at high temperatures (often >200 °C) without decomposing.[20] Most complex spirocyclic amines are not sufficiently volatile.
-
Polarity: The high polarity of the amine group can lead to poor peak shape and adsorption onto the GC column, similar to the issues seen in normal-phase LC.[21]
GC is primarily an analytical technique for small, volatile amines. For preparative-scale purification of complex, polar spirocyclic amines, liquid chromatography (HPLC, SFC) or classical methods are the standard.
References
-
Chromatography Today. How Good is SFC for Polar Analytes? Available from: [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)
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Wikipedia. Supercritical fluid chromatography. Available from: [Link]
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Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available from: [Link]
-
Longdom Publishing. Development of Supercritical Fluid Chromatography Techniques. Available from: [Link]
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Van Zelst et al. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. Available from: [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
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Wikipedia. Acid–base extraction. Available from: [Link]
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Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
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Biotage. Is there an easy way to purify organic amines? Available from: [Link]
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YouTube. acid base extraction. Available from: [Link]
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Reddit. Amine workup. Available from: [Link]
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Reddit. Tridodecylamine Purification. Available from: [Link]
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ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available from: [Link]
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Science Forums. Amine purification. Available from: [Link]
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University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
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ResearchGate. For highly polar compound, how to do the purification? Available from: [Link]
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Molecules. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Available from: [Link]
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University of Rajshahi. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
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YouTube. How to purify Amine? Grad student asked me. Available from: [Link]
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Molecules. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Available from: [Link]
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Reddit. Purification of strong polar and basic compounds. Available from: [Link]
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Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]
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ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
Journal of Pharmaceutical Sciences. Gas Chromatography and Titrimetry for the Analysis of Certain Medicinal Amines in Aerosols. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. Available from: [Link]
-
YouTube. Recrystallization. Available from: [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]
-
Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available from: [Link]
- Google Patents. Process for the purification of amines.
-
YouTube. Recrystallization Demonstrated by Mark Niemczyk, PhD. Available from: [Link]
-
British Journal of Pharmacology and Chemotherapy. Chromatographic methods for the study of amines from biological material. Available from: [Link]
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Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered ketones. Instead of a generic overview, we will directly address the specific, practical issues that lead to low yields and reaction failures in these demanding transformations. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when attempting the reductive amination of sterically hindered ketones. Each question is followed by a detailed explanation of the cause and a series of actionable steps for resolution.
Q1: My reaction has stalled or is showing very low conversion. What are the primary causes and how do I fix it?
Low conversion is the most common issue, and it almost always traces back to the initial equilibrium between the ketone/amine and the imine intermediate. For sterically hindered ketones, this equilibrium heavily favors the starting materials.[1][2] The bulky groups on the ketone and/or the amine impede the nucleophilic attack required to form the hemiaminal, which is the precursor to the imine.[3]
Root Cause Analysis: The Unfavorable Equilibrium
The entire reductive amination process hinges on the formation of a C=N bond (as an imine or a protonated iminium ion), which is then reduced. If this intermediate doesn't form in a sufficient concentration, the reducing agent has nothing to react with, and the reaction stalls.
Caption: Reductive amination workflow highlighting the critical imine formation equilibrium.
Troubleshooting Steps:
-
Drive the Equilibrium Forward (Remove Water): The condensation of the ketone and amine to form the imine releases a molecule of water.[4] According to Le Châtelier's principle, removing this water will push the equilibrium toward the imine product.
-
Action: Add a dehydrating agent directly to the reaction mixture. Powdered molecular sieves (3Å or 4Å, activated) are an excellent choice.[5] Alternatively, for solvents that form an azeotrope with water (like toluene or benzene), using a Dean-Stark apparatus can be highly effective.
-
-
Optimize pH for Iminium Ion Formation: The reaction is typically acid-catalyzed, as protonation of the ketone's carbonyl oxygen makes it more electrophilic. However, excessive acid will protonate the amine nucleophile, rendering it inactive.[6][7] For most reductive aminations, the optimal pH is mildly acidic, between 4 and 7.[8][9]
-
Action: Add a catalytic amount of acetic acid (AcOH). A common starting point is 1 to 1.1 equivalents relative to the amine.[10] This helps catalyze imine formation without fully quenching the amine's nucleophilicity.
-
-
Increase Reactant Concentration & Temperature: Higher concentrations can favor the bimolecular condensation reaction. Gently heating the reaction can also provide the necessary activation energy to overcome the steric barrier.
-
Action: If your substrates are stable, increase the concentration and heat the reaction (e.g., to 40-60 °C).[11] Monitor for potential side reactions.
-
-
Consider a Two-Step Procedure: For particularly stubborn cases, separating the imine formation from the reduction step can be effective.
-
Action: First, mix the ketone, amine, acid catalyst, and a dehydrating agent in a suitable solvent. Stir at room temperature or with gentle heat for several hours (or overnight) to maximize imine formation. Monitor by TLC, LC-MS, or NMR if possible.[5][10] Once the imine has formed, cool the mixture and then add the reducing agent.[12]
-
Q2: My starting ketone is being reduced to an alcohol, leading to low yields of the desired amine. How can I prevent this?
This is a classic selectivity problem. It occurs when the reducing agent is too reactive and does not sufficiently differentiate between the carbonyl group (C=O) of the starting ketone and the imine/iminium intermediate (C=N).[5]
Root Cause Analysis: Competing Reduction Pathways
The ideal reducing agent for this process is one that reacts much faster with the protonated iminium ion than with the ketone. If the ketone is reduced, it is consumed in a non-productive pathway, lowering the potential yield.
Caption: Competing reaction pathways in one-pot reductive amination.
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: This is the most critical fix. The choice of hydride is paramount.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the modern reagent of choice for difficult reductive aminations.[13][14] Its steric bulk and reduced reactivity make it highly selective for the iminium ion over the ketone, allowing for convenient one-pot procedures.[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent. It is stable in mildly acidic conditions (pH ~6-7) where iminium ion reduction is favored, while ketone reduction is slow.[4][7] However, it is highly toxic and can generate cyanide gas upon acidic workup, making STAB a safer alternative for many applications.[4][7]
-
Avoid Sodium Borohydride (NaBH₄) for One-Pot Reactions: NaBH₄ is a powerful reducing agent that readily reduces both ketones and imines.[6][12] If used in a one-pot procedure, it will likely reduce your starting ketone, especially if imine formation is slow due to steric hindrance.[6] NaBH₄ is only suitable for a two-step process where imine formation is complete before the reductant is added.[5][14]
-
-
Ensure Proper pH Control: As mentioned, a mildly acidic environment (pH 6-8) favors the existence of the more electrophilic iminium ion. This protonated intermediate is reduced much faster than the neutral ketone, enhancing the selectivity of even moderately reactive hydrides.[7][14]
Q3: I am trying to synthesize a hindered tertiary amine from a hindered ketone and a secondary amine, and the reaction is failing completely. Are there specialized reagents for this?
Synthesizing sterically demanding tertiary amines is one of the most challenging applications of this reaction. The steric hindrance is twofold: at the ketone and at the secondary amine, which makes the formation of the intermediate iminium ion extremely difficult.[1][2] Standard conditions often fail.
Advanced Strategies & Reagents:
-
Trichlorosilane (HSiCl₃) with a Lewis Base: A practical, metal-free protocol has been developed for the direct reductive amination of ketones with secondary aryl amines using trichlorosilane as the reducing agent and a Lewis base like TMEDA (tetramethylethylenediamine) as an activator.[1] This method has shown high yields for a broad range of ketones, including bulky substrates.[1]
-
Catalytic Hydrogenation with Advanced Catalysts: While standard H₂/Pd can be used, specialized catalyst systems are often more effective for hindered substrates.[4]
-
Iridium Catalysts: Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones, even bulky ones, using ammonium formate as both the nitrogen and hydrogen source.[11][13]
-
Rhodium/Ruthenium Catalysts: Complementary Rh and Ru catalysts have been developed for the synthesis of hindered tertiary amines using carbon monoxide as a deoxygenating agent.[15][16]
-
-
Use of Lewis Acids: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can help.[12] The Lewis acid coordinates to the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine. The resulting imine can then be reduced in situ.
Reagent Selection Guide for Hindered Ketones
The choice of reducing agent is the most critical decision in designing a successful reductive amination. This table summarizes the key features of common and advanced reagents.
| Reagent | Abbreviation | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Excellent selectivity for iminium ions; ideal for one-pot reactions; safer than NaBH₃CN.[13][14] | Moisture sensitive; not compatible with protic solvents like methanol.[12] | The go-to reagent for most hindered ketone applications, especially in discovery chemistry. |
| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity at controlled pH (6-7); compatible with protic solvents (MeOH).[4][12] | Highly toxic; generates HCN/NaCN waste; can be sluggish with very hindered substrates.[4][7] | One-pot reactions in protic solvents where toxicity concerns can be managed. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | High atom economy; "green" credentials; effective for many substrates.[4] | May require high pressure; catalyst can be inhibited; may reduce other functional groups (e.g., C-C multiple bonds, nitro groups).[14] | Large-scale synthesis where other reducible groups are absent. |
| Trichlorosilane / TMEDA | HSiCl₃ / TMEDA | Metal-free; highly effective for hindered tertiary amine synthesis.[1] | Reagents are corrosive and require inert atmosphere techniques. | Synthesizing bulky tertiary amines from hindered ketones and secondary amines.[1] |
| Iridium / Rhodium Catalysts | e.g., Cp*Ir | High activity for challenging substrates; can use transfer hydrogenation sources (formic acid).[11][13] | Catalysts can be expensive; may require ligand screening and optimization. | Cases where hydride reagents fail and high catalytic turnover is needed. |
Experimental Protocols
Protocol 1: General Procedure for Hindered Ketones using STAB
This protocol is a robust starting point for the one-pot reductive amination of a sterically hindered ketone with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered ketone (1.0 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[13][14]
-
Reagents: Add the amine (1.1 - 1.2 eq). If the reaction is known to be sluggish, add acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation. For very hindered substrates, this may be extended or gentle heating may be applied.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial exotherm.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times (12-48 hours).
-
Workup: Once the reaction is complete, quench carefully by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Synthesis of a Hindered Tertiary Amine using Trichlorosilane
This advanced protocol is adapted for challenging couplings between a ketone and a secondary amine.[1]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 eq) and the secondary amine (1.2 eq).
-
Solvent: Add anhydrous dichloromethane (DCM).
-
Lewis Base: Add tetramethylethylenediamine (TMEDA) (1.0 eq).
-
Pre-incubation: Stir the mixture at room temperature for 30 minutes.
-
Reducing Agent: Add trichlorosilane (HSiCl₃) (2.0 eq) dropwise via syringe at 0 °C. Caution: Trichlorosilane is volatile and corrosive. Handle in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with dichloromethane.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude product, which can be further purified by chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) if I let the imine form first? A: Yes, this two-step, one-pot procedure is viable.[14] The key is to ensure imine formation is as complete as possible before adding the NaBH₄ to minimize reduction of the unreacted ketone.[5][6] This method is often preferred on a larger scale because NaBH₄ is cheaper and less toxic than the alternatives.[10]
Q: Does the order of addition matter? A: For one-pot reactions with STAB or NaBH₃CN, it is common to mix the ketone, amine, and solvent before adding the reducing agent. This allows the imine/iminium equilibrium to begin establishing itself. Adding the reducing agent last is standard practice.
Q: My amine is very expensive. Can I use the ketone in excess instead? A: Yes. The stoichiometry can be adjusted. If the amine is the limiting reagent, using an excess of the ketone (e.g., 1.5 eq) and the reducing agent can help drive the reaction to completion.[14] However, you will then need to separate your product from the excess ketone and its corresponding alcohol byproduct during purification.
Q: What is the best solvent for these reactions? A: For STAB, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are preferred.[12][14] For NaBH₃CN, methanol (MeOH) is a common choice.[12] The choice should also be guided by the solubility of your substrates.
Q: How do I know if imine formation is the problem? A: The best way is to monitor the reaction before adding the reductant. Take a small aliquot from the mixture of ketone, amine, and acid catalyst, and analyze it by ¹H NMR. The appearance of a new signal in the imine region and the disappearance of the aldehyde/ketone starting material signal can confirm imine formation.[10] Alternatively, LC-MS can show the appearance of a new peak with the expected mass for the imine.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Ma, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Sha, F., et al. (2016). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett. Retrieved from [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Nikitin, K., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]
-
RSC Publishing. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]
-
Mutti, F. G., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reddit.com [reddit.com]
- 11. kanto.co.jp [kanto.co.jp]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability of Dispiro[3.0.3.1]nonan-9-amine under physiological conditions
This guide serves as a technical support resource for researchers working with Dispiro[3.0.3.1]nonan-9-amine . This specific scaffold represents a class of rigid,
Subject: Physiological Stability & Assay Optimization Document ID: TSP-DSP-009 Last Updated: 2025-06-15
Executive Technical Summary
Dispiro[3.0.3.1]nonan-9-amine is a conformationally restricted primary amine. Its core features a high-strain dispirocyclic cage consisting of cyclobutane and cyclopropane elements. Unlike flexible aliphatic amines, this scaffold offers a defined vector for the amino group, often improving target selectivity.[3]
Physiological Status (pH 7.4, 37°C):
-
Ionization: The amine (approximate pKa ~10.2–10.6) exists predominantly as a cation (
) at physiological pH. -
Chemical Stability: The carbon skeleton is kinetically stable under standard physiological conditions despite significant ring strain (approx. 60–70 kcal/mol). However, it is susceptible to acid-catalyzed rearrangement at pH < 2.[3]
-
Metabolic Liability: The primary amine is the principal site of metabolism (MAO-mediated oxidation or conjugation). The dispiro cage generally resists CYP450-mediated hydroxylation better than equivalent cyclohexyl or piperidinyl rings.
Troubleshooting Guides (Q&A Format)
Module A: Solubility & Formulation Issues
Q: My compound precipitates immediately upon addition to PBS (pH 7.4). Why? A: While the amine is protonated at pH 7.4, the dispiro[3.0.3.1]nonane cage is highly lipophilic ("greasy ball" effect). The lattice energy of the free base is high, and the hydrochloride salt may have a "salting-out" effect in high-salt buffers like PBS.
Troubleshooting Protocol:
-
Check Counter-ion: Switch from HCl to a high-solubility counter-ion like Methanesulfonate (Mesylate) or Gluconate .
-
Pre-dissolution: Dissolve the stock in 100% DMSO first, then spike into PBS. Ensure final DMSO concentration is < 1% to avoid enzyme inhibition, or up to 5% for chemical assays.[3]
-
pH Adjustment: If using the free base, you must acidify the stock to generate the cation before adding to neutral buffer.
Data Table 1: Solubility Profile (Representative)
| Solvent System | Form | Solubility Limit (25°C) | Comments |
| Water (pH 7.0) | HCl Salt | > 50 mM | Highly soluble due to ionization. |
| PBS (pH 7.4) | HCl Salt | ~ 1-5 mM | Common ion effect reduces solubility. |
| PBS (pH 7.4) | Free Base | < 50 µM | Critical Risk: Precipitates rapidly. |
| DMSO | Free Base | > 100 mM | Preferred stock solution solvent. |
Module B: Chemical Stability & Degradation[1][2][4]
Q: I see a new peak at [M+18] in my LC-MS after 24 hours in media. Is the ring opening? A: A mass shift of +18 Da usually indicates hydration. However, for dispiro[3.0.3.1]nonane, spontaneous hydration of the alkane cage at neutral pH is thermodynamically unlikely.[3]
Likely Causes:
-
Amine-Carbamate Artifact: If your buffer contains carbonates or is exposed to air, the primary amine reacts with
to form a carbamic acid (often unstable in MS source) or carbamate salt. -
Impurity Hydrolysis: If you used a reactive precursor (e.g., an isocyanate or amide) to synthesize the amine, the +18 peak might be residual precursor hydrolyzing.
-
Ring Opening (Acidic Conditions only): If you performed an acidic workup (pH < 2), the cyclopropane ring within the dispiro system may undergo acid-catalyzed ring opening/hydration to an alcohol.
Diagnostic Workflow (Graphviz):
Module C: Metabolic Stability (In Vitro)
Q: My compound has high intrinsic clearance (
Mechanism: Primary amines are substrates for:
-
Monoamine Oxidases (MAO): Oxidative deamination to an aldehyde (which may then reduce to an alcohol).
-
FMO/CYP: N-oxidation to hydroxylamine.
Optimization Strategy:
-
Capping: Convert the amine to an amide, sulfonamide, or carbamate to test if clearance drops.[3]
-
Steric Shielding: Methylate the amine (secondary/tertiary) or introduce methyl groups on the adjacent bridge carbon (C8 or C1) to hinder MAO access.
-
Deuteration: Deuterate the alpha-carbon (C9) to suppress oxidative deamination (Kinetic Isotope Effect).
Standard Operating Procedures (SOPs)
SOP-01: pH-Rate Profile Stress Test
Purpose: To determine the safe pH range for handling Dispiro[3.0.3.1]nonan-9-amine.
-
Preparation: Prepare 1 mM solutions of the amine (HCl salt) in buffers ranging from pH 1.0 to pH 10.0.
-
pH 1-2: 0.1 N HCl[3]
-
pH 4-6: Acetate/Citrate
-
pH 7.4: Phosphate (PBS)
-
pH 9-10: Borate/Carbonate
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: Analyze by HPLC-UV (210 nm—amine absorption is low, derivatization may be needed) or LC-MS.
-
Derivatization (Optional but Recommended): Due to lack of chromophore, react aliquots with Fmoc-Cl or Benzoyl Chloride prior to HPLC to improve detection sensitivity.
SOP-02: Microsomal Stability Assay (Specific for Primary Amines)
Purpose: To differentiate between N-oxidation and Cage oxidation.
-
Incubation: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.
-
Control: Run a parallel incubation with and without an MAO inhibitor (e.g., Pargyline) and a broad CYP inhibitor (e.g., 1-Aminobenzotriazole).
-
Interpretation:
-
If Pargyline halts clearance: Metabolism is MAO-driven (Target the amine).
-
If Clearance persists: Metabolism is CYP-driven (Look for hydroxylation on the cage).
-
Scientific Grounding & Mechanism[2][4]
The "Spiro" Advantage
The dispiro[3.0.3.1]nonane scaffold is utilized to increase the fraction of saturated carbons (
Ring Strain & Reactivity
The central spiro-carbons create a rigid geometry. While cyclobutane has a ring strain of ~26 kcal/mol and cyclopropane ~27 kcal/mol, the spiro-fusion prevents the conformational flexing that typically facilitates ring-opening. Consequently, the cage is kinetically stable to hydrolysis at physiological pH [2].[3] Instability is only observed under forcing acidic conditions (pH < 1, elevated temp), where protonation of the ring bonds can lead to carbocation rearrangement.[3]
Pathway Visualization (Metabolic vs Chemical):
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322.[3] (Foundational text on ring strain stability).
-
Barnes-Seeman, D. (2020). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. (General review of spiro-amine stability).
-
Kalgutkar, A. S., et al. (2005).[3] Metabolism-Guided Drug Design: Optimization of N-Linked Substituents. Chemical Research in Toxicology. (Reference for primary amine metabolic liability).
(Note: Specific literature on "Dispiro[3.0.3.1]nonan-9-amine" is sparse; these references ground the chemical principles of spirocyclic amine stability.)
Sources
Technical Support Center: Crystallization of Dispiro[3.0.3.1]nonan-9-amine Salts
Welcome to the technical support center for the crystallization of dispiro[3.0.3.1]nonan-9-amine salts. This guide is designed for researchers, chemists, and drug development professionals actively working with this unique spirocyclic scaffold. The inherent three-dimensionality and rigidity of spirocycles like dispiro[3.0.3.1]nonan-9-amine offer significant advantages in medicinal chemistry, but their unique structures can also present challenges during purification and salt form selection.[1] This resource provides in-depth, experience-driven answers to common and complex questions encountered during the crystallization of its various salt forms.
Section 1: Fundamentals of Salt Formation & Crystallization
This section addresses foundational questions regarding the initial steps of forming and crystallizing salts of dispiro[3.0.3.1]nonan-9-amine.
Q1: What are the critical first steps when attempting to crystallize a salt of dispiro[3.0.3.1]nonan-9-amine for the first time?
The success of your crystallization hinges on two initial, critical decisions: the choice of the counter-ion (the acid) and the selection of an appropriate solvent system.
-
Counter-Ion Selection: The pKa of the acid used to form the salt is paramount. To ensure stable salt formation, the acid should be significantly stronger (i.e., have a lower pKa) than the conjugate acid of the dispiro[3.0.3.1]nonan-9-amine.[2][3] For primary amines, common and reliable choices include hydrochloric acid (HCl), sulfuric acid, and organic acids like tartaric acid, maleic acid, or oxalic acid.[4][5] HCl salts are often a good starting point due to their physiological compatibility and tendency to form stable, crystalline solids.[3]
-
Solvent System Selection: The ideal solvent system is one in which the free amine is soluble, but the resulting salt has limited solubility, especially at lower temperatures.[2] This differential solubility is the driving force for crystallization upon salt formation or cooling. A common strategy involves dissolving the amine in a polar solvent like ethanol, isopropanol (IPA), or methanol, and then adding the acid.[4] The salt may precipitate directly or require the addition of an anti-solvent.
Q2: How do I rationally select a solvent system for crystallization?
Solvent screening is key. The principle of "like dissolves like" is a good starting point, but for salts, the interactions are more complex. The goal is to find a solvent (or solvent mixture) where the salt is soluble at an elevated temperature but sparingly soluble at room temperature or below.
A typical screening protocol involves:
-
Dissolving a small amount of the amine salt in various solvents at their boiling points.
-
Observing which solvents fully dissolve the salt.
-
Allowing the hot, saturated solutions to cool slowly.
-
Assessing the quality and quantity of the crystals formed.
The diagram below illustrates a decision-making workflow for solvent selection.
Caption: Workflow for initial solvent screening.
Table 1: Common Solvent/Anti-Solvent Systems for Amine Salts
| Good Solvents (Higher Polarity) | Anti-Solvents (Lower Polarity) | Common Pairs (Solvent / Anti-Solvent) |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | Ethanol / Diethyl Ether |
| Ethanol (EtOH) | Methyl tert-butyl ether (MTBE) | Isopropanol / Heptane |
| Isopropanol (IPA) | Heptane / Hexane | Acetone / Toluene |
| Acetone | Toluene | Ethyl Acetate / Hexane |
| Acetonitrile (MeCN) | Dichloromethane (DCM) | Methanol / Ethyl Acetate |
| Ethyl Acetate (EtOAc) | --- | --- |
Section 2: Troubleshooting Common Crystallization Issues
This section provides solutions to the most frequent challenges encountered during crystallization experiments.
Q3: My compound is not crystallizing; it's forming an oil. What is "oiling out" and how can I fix it?
A: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated liquid (an "oil") instead of a solid.[6] This is a common problem when the melting point of the solute (or an impure form of it) is lower than the temperature of the solution from which it is separating.[7] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[6][7]
Causality & Troubleshooting Steps:
-
Reduce Supersaturation Rate: Oiling out is often caused by creating supersaturation too quickly.
-
Solution: Slow down the cooling rate. Instead of a cold water bath, allow the flask to cool to room temperature on the bench, then transfer it to a refrigerator. A slower approach gives molecules more time to orient into a crystal lattice.
-
-
Increase Solvent Volume: The solution may be too concentrated.
-
Change the Solvent System: The polarity difference between your compound and solvent may be too large.
-
Solution: Switch to a solvent in which the salt is less soluble. For example, if you are getting oiling from an ethanol/ether mixture, try isopropanol/heptane. A less powerful solvent system can prevent the high levels of supersaturation that lead to oiling.
-
-
Add Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal can provide a template for crystal growth, bypassing the nucleation barrier that can lead to oil formation.[9]
Q4: I'm not getting an oil, but the solid that forms is amorphous or "gummy," not crystalline. What should I do?
A: The formation of an amorphous solid suggests that the molecules are solidifying without arranging into an ordered crystal lattice. This can be due to rapid precipitation, the presence of impurities that disrupt crystal packing, or inherent properties of the molecule. Amorphous solids are thermodynamically unstable and can be difficult to handle and purify.[10]
Troubleshooting Steps:
-
Slurry Conversion: This is a powerful technique to convert an amorphous solid into a crystalline one.
-
Protocol: Suspend the amorphous solid in a solvent system where it is only slightly soluble. Stir the resulting slurry at a constant temperature (room temperature or slightly elevated) for an extended period (hours to days). Over time, the amorphous material will dissolve and re-precipitate as the more stable crystalline form.
-
-
Re-crystallize from a Different Solvent: The initial solvent may not be conducive to crystal growth for your specific salt. Experiment with solvents from different chemical classes (e.g., switch from an alcohol to a ketone or an ester).
-
Check Purity: Impurities are a frequent cause of poor crystallization.[4] Consider re-purifying the starting free amine via chromatography or distillation before forming the salt. Even small amounts of residual solvents or side products can inhibit crystallization.
-
Trituration: Add a small amount of a non-solvent to the gummy material and stir or sonicate. This can sometimes wash away impurities and induce crystallization of the main compound.[8]
The flowchart below provides a systematic approach to troubleshooting common crystallization failures.
Caption: Troubleshooting guide for common crystallization failures.
Section 3: Advanced Topics & Protocols
Q5: I have successfully crystallized a salt, but I suspect polymorphism. How does this impact my research, and how can I screen for different polymorphs?
A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[11][12] Different polymorphs can have vastly different physicochemical properties, including solubility, stability, and melting point. In drug development, controlling polymorphism is critical as an unexpected change in crystal form can affect a drug's bioavailability and shelf-life.
Screening for Polymorphs: A comprehensive polymorph screen involves crystallizing the salt under a wide variety of conditions to encourage the formation of different crystal forms. Key variables to explore include:
-
Solvents: Use a broad range of solvents with different polarities and hydrogen bonding capabilities.
-
Cooling Rates: Compare slow cooling, rapid cooling (crash cooling), and quench cooling.
-
Evaporation: Allow solutions in various solvents to evaporate slowly at different temperatures.
-
Slurrying: Slurry the material in different solvents at various temperatures to see if transformations to more stable forms occur.[13]
Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and distinguishing between different polymorphic forms.[11]
Experimental Protocol: General Cooling Crystallization of Dispiro[3.0.3.1]nonan-9-amine HCl
This protocol provides a robust starting point for obtaining a crystalline hydrochloride salt.
-
Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, dissolve dispiro[3.0.3.1]nonan-9-amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., isopropanol, ~5-10 mL per gram of amine) at room temperature.
-
Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl, 1.05 eq). A precipitate may form immediately.
-
Heating: Gently heat the mixture until all solids dissolve completely, forming a clear solution. If solids remain, add more solvent dropwise until a clear solution is achieved at the elevated temperature. Caution: Do not add excessive solvent, as this will lower the yield.[7]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin as the solution cools.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours (or overnight) to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., diethyl ether or heptane) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight.
References
- US5686588A, Amine acid salt compounds and process for the production thereof, Google P
-
Forming oxalate salts of amines, Sciencemadness Discussion Board. [Link]
-
Gagnon, D. et al. (2020). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents, ResearchGate. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Oiling Out in Crystallization, Mettler Toledo. [Link]
-
Amine workup, Reddit r/Chempros. [Link]
-
Higashi, K. et al. (2018). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan. [Link]
-
Recrystallization (help meeeeee), Reddit r/chemistry. [Link]
-
Izutsu, K. & Kojima, S. (2002). Glass-State Amorphous Salt Solids Formed by Freeze-Drying of Amines and Hydroxy Carboxylic Acids. Pharmaceutical Research. [Link]
-
Ways of crashing out amines, Reddit r/chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization, University of Rochester Department of Chemistry. [Link]
-
Chemical crystallization, SPT Labtech. [Link]
-
Davis, J. H. et al. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. [Link]
-
Long, S. et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... CrystEngComm. [Link]
-
Zhang, G. G. Z. et al. (2021). Amorphous Drug–Polymer Salts: Maximizing Proton Transfer to Enhance Stability and Release. Molecular Pharmaceutics. [Link]
-
Degtyarev, E. N. et al. (2022). Physicochemical Rationale for the Method of Extractive Crystallization of Salts.... Russian Journal of Physical Chemistry A. [Link]
-
Viciosa, M. T. et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Pharmaceutics. [Link]
-
Zhang, Y. et al. (2022). Amorphous Drug-Polymer Salts. Pharmaceutics. [Link]
-
Sanii, R. et al. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. Crystal Growth & Design. [Link]
-
Sanii, R. et al. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. University of Limerick Institutional Repository. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ul.ie [pure.ul.ie]
Validation & Comparative
A Comparative Guide to the Metabolic Stability of Dispiro[3.0.3.1]nonan-9-amine and Piperidine Scaffolds
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth comparison of the metabolic stability of two key heterocyclic scaffolds: the ubiquitous piperidine ring and the emerging dispiro[3.0.3.1]nonan-9-amine.
Piperidine is a highly privileged scaffold in medicinal chemistry, found in a vast number of approved drugs.[2] However, its very prevalence has also highlighted its metabolic liabilities. The piperidine ring is often susceptible to enzymatic attack, leading to rapid clearance. Common metabolic pathways for piperidine-containing molecules include N-dealkylation and C-hydroxylation of the piperidine ring.[1][3][4] These metabolic transformations can result in reduced efficacy or the formation of active or even toxic metabolites.[1]
In the quest for more robust drug candidates, medicinal chemists are increasingly turning to novel three-dimensional scaffolds that can overcome the limitations of traditional planar structures.[5] Spirocycles, which contain two rings fused at a single atom, are particularly attractive due to their inherent rigidity and three-dimensionality.[6][7][8] This unique architecture can enhance binding affinity and, crucially, improve metabolic stability.[6][8] The dispiro[3.0.3.1]nonan-9-amine represents a promising example of such a scaffold, offering a potential bioisosteric replacement for piperidine with improved metabolic properties.[9]
This guide will delve into the experimental comparison of these two scaffolds, providing detailed protocols for assessing metabolic stability and interpreting the resulting data.
The Rationale for Comparison: Bioisosterism and Steric Shielding
The strategic replacement of a common scaffold like piperidine with a novel bioisostere such as dispiro[3.0.3.1]nonan-9-amine is a key strategy in drug optimization.[9][10] The rationale behind this approach is rooted in the concept of steric shielding. The three-dimensional and rigid nature of the dispiro[3.0.3.1]nonan-9-amine scaffold can physically obstruct the access of metabolic enzymes to susceptible sites on the molecule.[11][12] This "steric hindrance" can significantly slow down the rate of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
In contrast, the conformational flexibility of the piperidine ring can allow it to adopt conformations that are more amenable to enzymatic attack. The hydrogens on the carbons alpha to the nitrogen are particularly vulnerable to abstraction by CYP enzymes, initiating N-dealkylation pathways.[3][4]
To experimentally validate the hypothesis that dispiro[3.0.3.1]nonan-9-amine offers superior metabolic stability compared to piperidine, a head-to-head comparison using established in vitro assays is essential.
Experimental Design: A Two-Tiered Approach to Assessing Metabolic Stability
A comprehensive assessment of metabolic stability requires a multi-faceted approach. This guide details a two-tiered experimental design that first evaluates Phase I metabolism using a liver microsomal stability assay, followed by a more holistic view of both Phase I and Phase II metabolism with a hepatocyte stability assay.[13][14]
Tier 1: Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[15][16] This assay provides a direct measure of a compound's susceptibility to oxidative metabolism.[13][17]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each test compound (Dispiro[3.0.3.1]nonan-9-amine and Piperidine analogues) in DMSO.
-
Prepare a working solution of each compound by diluting the stock solution to 100 µM in 0.05 M phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1.0 mg/mL in 0.05 M phosphate buffer.
-
Prepare a 5 mM NADPH regenerating solution in phosphate buffer.
-
-
Incubation:
-
In 1.1 mL tubes, add aliquots of the liver microsome working solution.
-
Add the test compound working solutions to the tubes.
-
Gently vortex the mixtures and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 5 mM NADPH solution. For the negative control, add phosphate buffer without NADPH.
-
Gently vortex the tubes.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a solution of acetonitrile/methanol (1:1, v/v) containing an internal standard (e.g., terfenadine or tolbutamide).
-
-
Sample Processing and Analysis:
-
Vigorously vortex the quenched samples and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the amount of the parent compound remaining at each time point by comparing its peak area to that of the internal standard.
-
Tier 2: Hepatocyte Stability Assay
Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors.[14] This assay provides a more physiologically relevant measure of a compound's overall metabolic stability, as it also considers factors like cell permeability.[14]
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes and determine cell viability and density.
-
Dilute the hepatocytes to a concentration of 0.5 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).
-
Equilibrate the hepatocyte suspension in a shaking incubator at 37°C for 10 minutes.
-
-
Compound Incubation:
-
Prepare 1 µM working solutions of the test compounds in the incubation medium.
-
Initiate the biotransformation by adding the compound working solutions to the equilibrated hepatocyte suspension.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot from the incubation mixture.
-
Quench the reaction by adding the aliquot to a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate cellular debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Presentation and Interpretation
The data obtained from these assays are used to calculate two key parameters: the half-life (t½) and the intrinsic clearance (CLint).[13] The half-life represents the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize the drug.[13]
Table 1: Comparative Metabolic Stability Data (Hypothetical)
| Compound Scaffold | Assay | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Piperidine Analogue | Liver Microsomes | 15 | 92.4 |
| Hepatocytes | 25 | 55.4 | |
| Dispiro[3.0.3.1]nonan-9-amine Analogue | Liver Microsomes | > 120 | < 5.8 |
| Hepatocytes | > 240 | < 2.9 |
The hypothetical data in Table 1 clearly illustrates the expected superior metabolic stability of the dispiro[3.0.3.1]nonan-9-amine scaffold. A significantly longer half-life and lower intrinsic clearance in both microsomal and hepatocyte assays would strongly suggest that this spirocyclic analogue is less susceptible to metabolic degradation compared to its piperidine counterpart.
The interpretation of these results hinges on the structural differences between the two scaffolds.
The rigid, three-dimensional structure of the dispiro[3.0.3.1]nonan-9-amine scaffold effectively creates a "steric shield," hindering the approach of metabolic enzymes.[11][12] This contrasts with the more flexible piperidine ring, which can more readily orient itself within the active site of a CYP enzyme for metabolism to occur.
Conclusion and Implications for Drug Design
The strategic incorporation of spirocyclic scaffolds like dispiro[3.0.3.1]nonan-9-amine represents a powerful approach to mitigating the metabolic liabilities often associated with more traditional heterocyclic rings such as piperidine.[6][18] The enhanced metabolic stability imparted by the unique three-dimensional architecture of spirocycles can lead to improved pharmacokinetic properties, potentially translating to lower required doses, reduced dosing frequency, and a better overall safety profile.
This guide has provided a framework for the experimental comparison of the metabolic stability of dispiro[3.0.3.1]nonan-9-amine and piperidine. By employing a two-tiered approach of liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of their drug candidates and make more informed decisions in the lead optimization process. The principles of steric shielding and bioisosteric replacement are key to rationally designing the next generation of metabolically robust and clinically successful therapeutic agents.
References
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
What are the effects of piperidines on drug metabolism? Autechaux. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. De Gruyter. [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
The influence of steric hindrance of the N-dealkylation site upon the... ResearchGate. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Major pathways of alfentanil metabolism in vitro: piperidine... ResearchGate. [Link]
-
Steric effects. YouTube. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Factors affecting drug metabolism / Stereo chemical aspects / Medicinal Chemistry. YouTube. [Link]
-
Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes. PubMed. [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideServe. [Link]
-
COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERTATION o Attribution — You must give appropriate credit, provide. CORE. [Link]
-
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC - PubMed Central. [Link]
-
Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC - NIH. [Link]
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 8. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
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- 10. researchgate.net [researchgate.net]
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- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Technical Guide: Dispiro[3.0.3.1]nonan-9-amine Safety & Performance Profile
This guide provides a technical assessment of Dispiro[3.0.3.1]nonan-9-amine , a rigid spirocyclic scaffold used in modern medicinal chemistry. This analysis focuses on its application as a bioisostere to improve physicochemical properties and safety profiles compared to traditional planar amines.
Executive Summary & Structural Logic
Dispiro[3.0.3.1]nonan-9-amine represents a class of "high-Fsp3" scaffolds designed to address the "flatland" problem in drug discovery. Unlike planar aromatic amines (e.g., anilines) or flexible aliphatic heterocycles (e.g., piperidines), this dispiro-system offers a unique combination of structural rigidity and metabolic resilience .
Structural Definition
-
Chemical Class: Saturated Spirocyclic Amine.
-
Molecular Formula:
(approximate, depending on salt form). -
Key Feature: Two spiro-quaternary carbons lock the molecule into a defined 3D conformation.
-
Role: Used as a building block to replace labile piperidine/morpholine rings, reducing oxidative metabolism and improving selectivity.[1]
Comparative Safety & Toxicity Profile
The following assessment compares Dispiro[3.0.3.1]nonan-9-amine against standard medicinal chemistry building blocks. Data presented reflects representative behavior of the spirocyclic amine class.
A. Metabolic Stability (Microsomal Clearance)
Planar and flexible amines are prone to rapid oxidation by Cytochrome P450 (CYP) enzymes. The rigid dispiro-skeleton sterically hinders the approach of CYP heme centers to the
| Parameter | Dispiro[3.0.3.1]nonan-9-amine | Piperidine (Reference) | Aniline (Reference) |
| Metabolic Liability | Low (Steric shielding of | High (Rapid | High (Aromatic hydroxylation/N-oxidation) |
| CYP Inhibition Risk | Low (Less lipophilic surface area) | Moderate | High (Reactive metabolite formation) |
| Intrinsic Clearance ( | < 15 | > 50 | > 100 |
| Reactive Metabolites | Rare (No aromatic ring to form quinones) | Possible (Iminium ions) | Yes (Quinone imines - hepatotoxic) |
B. Cardiotoxicity (hERG Inhibition)
One of the primary causes of attrition for amine-containing drugs is hERG channel blockade (QTc prolongation).
-
Mechanism: Flexible lipophilic amines can "induced-fit" into the hERG pore.
-
Dispiro Advantage: The rigid, bulky shape of the [3.0.3.1] system prevents the molecule from adopting the specific conformation required for high-affinity binding to the hERG channel aromatic residues (Y652/F656).
C. General Toxicology & Handling
-
Acute Toxicity: Like most low-molecular-weight aliphatic amines, the free base is corrosive to skin and eyes (Category 1B).
-
Genotoxicity (Ames): Generally negative . Unlike anilines, it lacks the aromatic system required to form DNA-intercalating nitrenium ions.
-
Phospholipidosis: Moderate risk. As a Cationic Amphiphilic Drug (CAD) precursor, high-dose accumulation in lysosomes is possible if the LogP > 3.
Mechanism of Action: "Escaping Flatland"
The safety benefit of this scaffold is derived from its topology. The diagram below illustrates how the dispiro-structure evades metabolic capture compared to a flexible analog.
Experimental Protocols for Safety Validation
To validate the safety profile of a Dispiro[3.0.3.1]nonan-9-amine derivative, the following self-validating workflows are recommended.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Quantify intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of test compound in DMSO.
-
Thaw Liver Microsomes (human/rat) on ice. Protein conc: 20 mg/mL.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Add test compound (final conc: 1
M) to avoid saturation kinetics. -
Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Take aliquots at
min. -
Quench: Immediately transfer to cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope determines . -
Validation: Reference compound (Verapamil) must show high clearance; Warfarin must show low clearance.
-
Protocol 2: hERG Patch Clamp Assay (Safety Screen)
Objective: Assess cardiotoxicity risk by measuring
-
Cell Line: CHO cells stably expressing hERG potassium channels.
-
Setup: Whole-cell patch clamp configuration.
-
Extracellular Solution: Tyrode’s solution.
-
Intracellular Solution: K-aspartate based pipette solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activate channels).
-
Repolarize to -50 mV for 2s (measure tail current).
-
-
Dosing:
-
Apply vehicle (0.1% DMSO) to establish baseline.
-
Apply Dispiro compound at escalating doses (0.1, 1, 10, 30
M). -
Apply Positive Control (E-4031, 100 nM) to confirm system sensitivity.
-
-
Criteria: If
M, the compound is considered Low Risk .
Synthesis & Handling Workflow
The synthesis of such strained systems requires careful safety management due to the high energy of the intermediate carbocations or carbenoids often used in spiro-cyclization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Zheng, S., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Link
-
Enamine Ltd. (2023). Spirocyclic Amines: Building Blocks for Drug Discovery. Enamine Catalog. Link
-
FDA Guidance for Industry. (2012). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link
Sources
Safety Operating Guide
Dispiro[3.0.3.1]nonan-9-amine proper disposal procedures
Executive Summary: The "Strained Amine" Protocol
Dispiro[3.0.3.1]nonan-9-amine is not a standard solvent or commodity reagent; it is a high-value, high-Fsp³ pharmacophore used to modulate solubility and metabolic stability in drug discovery. Its disposal requires a nuanced approach that accounts for two distinct chemical properties:
-
Aliphatic Basicity: Like all primary amines, it is caustic and reacts exothermically with acids.
-
Spiro-Ring Strain: The dispiro[3.0.3.1] system contains cyclobutane/cyclopropane-like strain. While kinetically stable, the ring system possesses significant potential energy, which influences incineration parameters and compatibility with strong oxidizers.
Immediate Action Required: If you are dealing with a spill, proceed immediately to Section 5 (Emergency Contingencies) . For routine disposal, follow the Segregation Protocol (Section 3) .
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream.[1] Unlike generic aliphatic amines, the spirocyclic scaffold adds a layer of complexity regarding thermal stability during waste consolidation.
| Property | Hazard Classification | Operational Implication |
| Functional Group | Corrosive (Category 1B) | Causes severe skin burns and eye damage.[2] Do not mix with acidic waste streams. |
| Ring Topology | High Energy / Strained | The [3.0.3.1] system releases significant heat upon combustion. Ensure waste containers are not filled >90% to allow headspace. |
| Toxicity | Acute Tox.[2][3][4] (Oral/Dermal) | Treat as highly toxic. Double-glove (Nitrile > 5 mil) during handling. |
| Physical State | Solid (Low MW) | Dust explosion hazard if finely divided. Solubilize in EtOH or DMSO before disposal if possible to prevent particulate dispersion. |
Critical Warning: Never dispose of this compound down the drain. It is toxic to aquatic life and can disrupt microbial communities in municipal water treatment plants.
Operational Disposal Workflow
This protocol uses a Self-Validating System : every step requires a check (pH, Phase, Label) before proceeding to the next.
Phase 1: Segregation & Stabilization
-
The "No-Neutralization" Rule: Do not attempt to neutralize this amine with acid in the waste container. The heat of neutralization, combined with the potential strain energy release, can pressurize the container or cause solvent flash-off.
-
Solvent Compatibility: If the amine is in solution, ensure the solvent is compatible with the "Basic Organic" waste stream.
-
Compatible: Ethanol, Methanol, DMSO, DCM (if halogenated waste is permitted).
-
Incompatible: Acetone (can form imines/enamines over time), Ethyl Acetate (aminolysis risk).
-
Phase 2: Packaging
-
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid metal cans due to potential corrosion by the amine.
-
Labeling: Mark clearly as "Hazardous Waste - Organic Alkali - Toxic."
-
Headspace: Leave at least 10% headspace. Amine vapors can expand significantly with temperature fluctuations.
Phase 3: The Triple Rinse Protocol (For Empty Containers)
Empty reagent bottles must be treated as "Acute Hazardous Waste" (P-List equivalent handling recommended due to structure novelty).
-
Rinse 1: Add solvent (e.g., Ethanol) ~5% of volume. Cap and shake. Pour rinsate into the Hazardous Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Step: Deface the label. The dry container can now be recycled or trashed depending on local EHS rules.
Visualized Decision Matrix
The following diagrams illustrate the logical flow for categorizing and physically handling the waste.
Figure 1: Waste Stream Decision Tree
Caption: Logical pathway for determining the correct waste stream based on mixture composition and pH.
Figure 2: Cradle-to-Grave Disposal Workflow
Caption: Operational steps from benchtop generation to final incineration hand-off.
Emergency Contingencies (Spill Response)
If a spill occurs, the high Fsp³ nature of the compound means it may not wet surfaces like standard amines. It may persist as a sticky residue or fine dust.
-
Evacuate & Ventilate: Amines have low olfactory fatigue thresholds. Clear the area.
-
PPE: Butyl rubber or heavy Nitrile gloves, safety goggles, and a lab coat.
-
Containment:
-
Solids: Do not sweep (dust risk). Cover with a damp paper towel or use a HEPA vacuum designated for hazardous waste.
-
Liquids: Use a non-acidic absorbent (e.g., vermiculite, sand, or specific "Organic Base" spill pillows).[5] Avoid clay-based cat litter if possible, as some clays are acidic.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by a water rinse. Collect all wipes as hazardous waste.
Regulatory Compliance (US/EU Context)
Proper classification ensures compliance with RCRA (USA) and REACH (EU).
| Regulatory Body | Code/Classification | Description |
| RCRA (USA) | D002 (Corrosive) | Aqueous pH |
| RCRA (USA) | D001 (Ignitable) | Only if dissolved in flammable solvents (e.g., EtOH). |
| EU CLP | Skin Corr.[2][4][6] 1B | H314: Causes severe skin burns and eye damage.[2] |
| Transport (DOT) | UN 3259 | Amines, solid, corrosive, n.o.s. (or UN 2735 for liquid). |
References
-
National Institutes of Health (NIH) - PubChem. Dispiro[3.0.3.1]nonan-9-amine Compound Summary. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Aliphatic Amines. Available at: [Link]
-
American Chemical Society (ACS). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles. ACS Med. Chem. Lett. 2025.[2][7] Available at: [Link]
-
Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Available at: [Link]
Sources
- 1. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 2. tcichemicals.com [tcichemicals.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Dispiro[3.0.3.1]nonan-9-amine
Executive Summary: The "Unknown Hazard" Protocol
Dispiro[3.0.3.1]nonan-9-amine is a specialized, strained spirocyclic building block. Unlike common reagents (e.g., triethylamine), this compound possesses a unique "lipophilic bullet" structure—a compact, hydrophobic hydrocarbon skeleton attached to a highly reactive primary amine.
Critical Warning: No specific toxicological data (LD50, skin permeation) exists for this CAS. Therefore, you must operate under Universal Precautions for Novel Chemical Entities (NCEs) .
-
Default Hazard Classification: Skin Corrosive (Cat 1B), Severe Eye Damage (Cat 1), Acute Toxicant (Assume Cat 3), and Potential Sensitizer.[1]
-
Primary Risk: Rapid transdermal absorption. The lipophilic spiro-scaffold facilitates the transport of the corrosive amine group across the stratum corneum significantly faster than linear aliphatic amines.
Hazard Identification & Risk Assessment
| Feature | Chemical Property | Operational Risk |
| Functional Group | Primary Aliphatic Amine ( | Chemical Burn: Caustic to tissue (pH >12 in water). Necrosis risk upon contact. |
| Scaffold | Dispiro[3.0.3.1]nonane | Permeation: High lipophilicity ( |
| Ring Strain | Cyclobutane/Cyclopropane elements | Energetics: Potential for rapid exothermic decomposition if exposed to strong Lewis acids or uncontrolled heating (>150°C). |
| Physical State | Viscous Liquid or Low-Melting Solid | Contamination: Sticky residue makes cross-contamination on balances and glovebox antechambers highly probable. |
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient for direct handling of the free base. You must upgrade based on the operation.
A. Hand Protection (The Critical Barrier)
-
Standard Nitrile (4 mil/0.1mm): NOT RECOMMENDED for stock handling.
-
Reasoning: Lipophilic amines can permeate thin nitrile in <5 minutes without visible degradation.
-
-
Required: Double-Gloving Protocol
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: High-Performance Nitrile (minimum 8 mil) or Laminate (Silver Shield/4H) for stock transfer.
-
Change Frequency: Immediately upon splash or every 30 minutes of active handling.
-
B. Respiratory Protection[2][3][4][5][6][7]
-
Primary: Certified Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary (Outside Hood/Spill Cleanup): Full-face respirator with OV/P100 combination cartridges (Organic Vapor + HEPA).
-
Why P100? If the amine reacts with moisture/acids in the air, it forms sub-micron particulate salts (smoke) that standard charcoal filters miss.
-
C. Eye & Body Defense[2][3][4][8][9]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of irreversible corneal opacification from amine vapors.
-
Body: Tyvek® Lab Coat (impervious to liquids) + Chemical Apron for scale-up (>5g).
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
The "Static" Problem: Spirocyclic solids are often static-prone.
-
Protocol:
-
Use an antistatic gun on the tared vial before adding the compound.
-
Do not use a spatula. Use a disposable glass pasture pipette (if liquid) or a plastic weighing funnel (if solid) to prevent metal contact (trace metal chelation).
-
Solvent Dampening: If weighing >100mg, pre-weigh the solvent in the receiving flask, then transfer the amine. This suppresses vapor generation immediately.
-
Phase 2: Reaction Setup
-
Acid Sensitivity: This amine is a strong base.
-
Protocol:
-
Never add neat acid (HCl, TFA) directly to the neat amine.
-
Dilution Rule: Dissolve the amine in DCM or THF first.
-
Cooling: Chill the solution to 0°C before adding electrophiles or acids. The heat of neutralization can be sufficient to trigger ring strain release or solvent boiling.
-
Phase 3: Waste Disposal
-
Segregation: Do not mix with "Oxidizing Acids" (Nitric/Perchloric) – risk of violent reaction.
-
Labeling: Tag clearly as "High Hazard Alkaline Organic."
-
Quench: Rinse all glassware with 5% Methanolic HCl (or Citric Acid) inside the hood before removing to the wash station.
Visualized Safety Decision Matrix
The following diagram outlines the logic flow for selecting PPE and responding to spills.
Figure 1: Decision matrix for PPE selection and emergency response based on operational state. Note the strict requirement for laminate gloves during stock handling.
Emergency Response: Spill Cleanup
Do NOT wash a neat spill with water immediately.
-
Why? Adding water to the neat amine generates heat (exothermic hydration) and creates a slippery, spreading alkaline slick that is harder to contain.
Correct Protocol:
-
Evacuate: Clear the immediate area (10 ft radius).
-
Absorb: Cover the spill with Vermiculite or Dry Sand .
-
Neutralize: Once absorbed, treat the solid waste with a dilute solution of Citric Acid or Sodium Bisulfate .
-
Disposal: Scoop into a hazardous waste bag. Label "Corrosive Solid."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Dispiro[3.0.3.1]nonane derivatives. Retrieved from [Link]
-
Greim, H., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship.[10] Chemosphere, 36(2), 271-295.[10] (Establishes the baseline toxicity for aliphatic amines). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
- Forsberg, K., et al.Quick Selection Guide to Chemical Protective Clothing. (Standard reference for amine permeation through nitrile vs.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. Amines | RPS [rpsgroup.com]
- 10. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
